2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAPIRTBKWOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438644 | |
| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741686-49-7 | |
| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, a molecule of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors, while the isoindoline-1,3-dione moiety is a well-known privileged structure in drug discovery, often utilized for its ability to modulate protein-protein interactions and other biological activities. The synthesis of this hybrid molecule presents a valuable scaffold for the development of novel therapeutic agents.
Core Synthesis Strategy
The synthesis of this compound is primarily achieved through a two-stage process. The initial and most critical stage involves the construction of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by the phthalimide anion.
Caption: General workflow for the synthesis of the target compound.
Stage 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-documented process with several reported synthetic routes. One common and efficient method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This protocol is based on established literature procedures.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl3)
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Potassium hydroxide solution (concentrated)
Procedure:
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphorus oxychloride (e.g., 185 g), and toluene (e.g., 373 g) is warmed to 50°C.[1]
-
N,N-diisopropylethylamine (e.g., 97 g) is added in portions, maintaining the temperature at 50°C until the reaction is complete (monitored by TLC or HPLC).[1]
-
The reaction mixture is then carefully poured onto water (e.g., 770 g) at a temperature not exceeding 35°C.[1]
-
The pH of the mixture is adjusted to 8-9 by the addition of a concentrated potassium hydroxide solution.[1]
-
The mixture is aged at a temperature below 35°C for a minimum of one hour.[1]
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
| Parameter | Value | Reference |
| Yield | 79-84% | [1] |
| Purity (HPLC) | >99.8% | [1] |
Stage 2: Nucleophilic Aromatic Substitution with Potassium Phthalimide
In this stage, the synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as an electrophile, and the chlorine atom at the C4 position is displaced by the phthalimide anion, which serves as the nucleophile. The electron-withdrawing nature of the pyrimidine ring facilitates this SNAr reaction.
Proposed Experimental Protocol
This proposed protocol is based on general principles of nucleophilic aromatic substitution reactions involving chloro-heterocycles and phthalimide salts.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1-1.5 equivalents).
-
Heat the reaction mixture at 80-120°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Expected Value |
| Yield | Moderate to high |
| Purification Method | Recrystallization/Column Chromatography |
Biological Context: Kinase Inhibition Pathway
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are well-known as inhibitors of various protein kinases, such as Janus kinases (JAKs). These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders. The synthesized compound, by mimicking the ATP substrate, could potentially inhibit the phosphorylation cascade initiated by cytokine binding to its receptor.
Caption: Potential mechanism of action via JAK-STAT pathway inhibition.
Conclusion
The synthesis of this compound is a feasible process for medicinal chemists, leveraging established methodologies for the preparation of the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate and standard nucleophilic aromatic substitution chemistry. The resulting compound holds promise as a scaffold for the development of novel kinase inhibitors and other targeted therapies. Further optimization of the final substitution step and comprehensive biological evaluation are warranted to explore the full therapeutic potential of this molecular architecture.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a centralized repository of key data, experimental methodologies, and relevant biological context.
Core Physicochemical Properties
Table 1: Physicochemical Data Summary
| Property | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor) | 7H-pyrrolo[2,3-d]pyrimidine (Parent Scaffold) |
| Molecular Formula | C₁₄H₈N₄O₂[1] | C₆H₄ClN₃[2][3] | C₆H₅N₃[4] |
| Molecular Weight | 264.24 g/mol [1] | 153.57 g/mol [2][3] | 119.12 g/mol [4] |
| Melting Point | Data not available | 183-194 °C[2][5] | 131-132 °C[4] |
| Boiling Point | Data not available | 325.9 °C (Predicted)[5] | 304.5 °C (Predicted)[4] |
| Solubility | Data not available | Soluble in DMSO, ethyl acetate, and methanol; poorly soluble in water.[2][5] | Soluble in Chloroform, Dichloromethane, DMSO, Methanol.[4] |
| pKa | Data not available | 11.42 (Predicted)[2][5] | 5.29 (Predicted)[4] |
| LogP | 1.7585 (Computed)[1] | 0.858 (at 30°C)[2] | Data not available |
| Topological Polar Surface Area (TPSA) | 78.95 Ų[1] | 41.6 Ų | 41.6 Ų |
| Hydrogen Bond Donors | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptors | 4[1] | 3 | 3 |
| Rotatable Bonds | 1[1] | 0 | 0 |
Biological Context and Potential Signaling Pathway
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, notably as an inhibitor of Janus kinases (JAKs). Several derivatives of this scaffold have been developed as potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immune response, cell proliferation, and differentiation. Inhibition of this pathway is a key mechanism of action for many drugs targeting inflammatory and proliferative diseases.
Given that this compound incorporates this key pyrrolo[2,3-d]pyrimidine moiety, it is plausible that its biological activity may involve the modulation of the JAK-STAT signaling pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. 3680-69-1 CAS MSDS (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 18549-65-0 CAS MSDS (7-DEAZAPURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide on the Discovery and Development of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione and its Congeners
Disclaimer: Publicly available information on the specific compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is limited. This guide, therefore, provides a comprehensive overview of the discovery and development of related compounds based on its core scaffolds: 7H-pyrrolo[2,3-d]pyrimidine and isoindoline-1,3-dione. The experimental protocols and data presented are representative examples from the scientific literature on analogous compounds and should be considered illustrative.
Introduction
The quest for novel therapeutics with high efficacy and specificity is a driving force in medicinal chemistry. A prominent strategy in this endeavor is the hybridization of known pharmacophores to create novel chemical entities with potentially synergistic or unique biological activities. The molecule this compound represents such a hybrid, combining the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone of many kinase inhibitors, with the isoindoline-1,3-dione moiety, famously associated with the immunomodulatory and anti-cancer activities of thalidomide and its analogs.
This technical guide delves into the discovery and development landscape of compounds built around these two core structures, providing insights for researchers, scientists, and drug development professionals.
Core Scaffolds: A Foundation for Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, is a versatile heterocyclic system that has garnered significant attention in drug discovery.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[2] This has led to the development of numerous kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.
Derivatives of this scaffold have been successfully developed as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and focal adhesion kinase (FAK), among others.[3][4] The substitution at the C4 position is a key determinant of the kinase selectivity and potency of these compounds.
The Isoindoline-1,3-dione (Phthalimide) Core
The isoindoline-1,3-dione scaffold is another pharmacologically significant moiety. It is the central component of thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide, which are cornerstone therapies for multiple myeloma.[5] These molecules, known as immunomodulatory drugs (IMiDs), exert their effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
Beyond immunomodulation, isoindoline-1,3-dione derivatives have been explored for a range of other biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[6][7] The nitrogen atom of the isoindoline-1,3-dione is a convenient point for chemical modification, allowing for the attachment of various functional groups to modulate the compound's properties.[8]
Synthesis and Characterization
A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a leaving group at the C4 position of the 7H-pyrrolo[2,3-d]pyrimidine core with the nitrogen of isoindoline-1,3-dione (phthalimide).
General Synthetic Protocol
Reaction: Synthesis of this compound.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolo[2,3-d]pyrimidine protons and the aromatic protons of the phthalimide group. |
| ¹³C NMR | Resonances for the carbon atoms of both heterocyclic ring systems and the carbonyl carbons of the isoindoline-1,3-dione. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₈N₄O₂ (264.24 g/mol ). |
Biological Evaluation Strategy
Given the nature of its constituent scaffolds, a logical starting point for the biological evaluation of this compound would be to screen it for kinase inhibitory and immunomodulatory activities.
Kinase Inhibition Assays
A broad panel of kinases would be the initial screen, followed by more focused assays on kinases known to be inhibited by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Representative Kinase Inhibition Data for a Pyrrolo[2,3-d]pyrimidine Derivative
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 50 |
Data is illustrative and based on published literature for analogous compounds.
Immunomodulatory Assays
The immunomodulatory potential can be assessed by measuring the compound's effect on cytokine production in peripheral blood mononuclear cells (PBMCs).
Table 2: Representative Cytokine Modulation Data for an Isoindoline-1,3-dione Derivative
| Cytokine | Effect | EC₅₀ (nM) |
| TNF-α | Inhibition | 100 |
| IL-2 | Co-stimulation | 50 |
| IL-10 | Inhibition | 200 |
Data is illustrative and based on published literature for analogous compounds.
Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
Objective: To determine the IC₅₀ of a test compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Eu-labeled antibody
-
Test compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the Eu-labeled antibody.
-
Incubate for another 60 minutes to allow for antibody binding.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol: Cytokine Release Assay in PBMCs
Objective: To measure the effect of a test compound on the production of cytokines by human PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) (for stimulation)
-
Test compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-2)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the effect of the compound on cytokine production relative to the vehicle control.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade in immunity and is a common target for 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrrolo[2,3-d]pyrimidine-based drug.
Drug Discovery and Development Workflow
The process of bringing a new chemical entity from concept to a preclinical candidate involves a multi-step workflow.
Caption: A generalized workflow for the discovery and preclinical development of a new drug candidate.
Conclusion and Future Directions
The hybridization of the 7H-pyrrolo[2,3-d]pyrimidine and isoindoline-1,3-dione scaffolds, as exemplified by this compound, presents an intriguing strategy for the development of novel therapeutics. While specific data on this particular molecule is not yet in the public domain, the rich pharmacology of its parent cores suggests a high potential for dual-acting or uniquely selective compounds. Future research in this area should focus on the synthesis and comprehensive biological profiling of a library of such hybrids to elucidate their structure-activity relationships and identify promising lead compounds for further development, potentially targeting diseases with both inflammatory and oncogenic drivers.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of Novel Pyrrolo[2,3-d]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its resemblance to adenine allows for competitive binding to ATP-binding sites of various enzymes, particularly kinases, making it a focal point in the discovery of novel therapeutics for a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the initial biological screening of novel pyrrolo[2,3-d]pyrimidine compounds, focusing on anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent critical signaling pathways and experimental workflows, offering a deeper understanding of the underlying mechanisms and screening processes.
Introduction
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their structural similarity to endogenous purines enables them to interact with a wide array of biological targets, leading to their investigation as potential anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The core structure offers multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
The initial biological screening of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives is a critical step in the drug discovery pipeline. This process typically involves a tiered approach, beginning with broad in vitro cytotoxicity screening against a panel of cancer cell lines to identify promising lead compounds. Subsequently, more specific assays are employed to elucidate the mechanism of action, such as kinase inhibition assays targeting key enzymes implicated in cancer progression.[4][5] Additionally, given the structural diversity of this scaffold, screening for other biological activities, such as antimicrobial effects, can unveil novel therapeutic applications.[6]
This guide will systematically outline the methodologies for these initial screening cascades, present collated data from various studies, and provide visual aids to clarify complex biological pathways and experimental procedures.
Anticancer Activity Screening
A primary focus of pyrrolo[2,3-d]pyrimidine research is the development of novel anticancer agents.[7] The initial step in evaluating these compounds is to assess their cytotoxic effects on various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyrrolo[2,3-d]pyrimidine compounds against various human cancer cell lines. These values are crucial for comparing the potency of different derivatives and identifying those with promising activity for further development.
Table 1: Cytotoxicity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [8]
| Compound | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 8f | 4.55 ± 0.23 | > 50 | > 50 |
| 8g | 4.01 ± 0.20 | > 50 | > 50 |
| 10a | 28.31 ± 1.42 | 23.45 ± 1.17 | 25.67 ± 1.28 |
| 10b | > 50 | 34.11 ± 1.71 | > 50 |
| Doxorubicin (Control) | 0.89 ± 0.04 | 0.76 ± 0.04 | 1.02 ± 0.05 |
Table 2: Cytotoxicity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides [9]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 5e | 34 | 39 | 42 | 45 |
| 5h | 31 | 35 | 38 | 41 |
| 5k | 29 | 33 | 36 | 39 |
| 5l | 33 | 37 | 40 | 43 |
| Sunitinib (Control) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[6][10]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolo[2,3-d]pyrimidine compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Screening
Many pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Therefore, screening for kinase inhibitory activity is a key step in characterizing these compounds.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the IC50 values for the inhibition of several key kinases by representative pyrrolo[2,3-d]pyrimidine compounds.
Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 12d | VEGFR-2 | 11.9 | [4] |
| 15c | VEGFR-2 | 13.6 | [4] |
| 5k | EGFR | 79 | [9] |
| 5k | Her2 | 40 | [9] |
| 5k | VEGFR2 | 136 | [9] |
| 5k | CDK2 | 204 | [9] |
| 59 | RET (wild-type) | low nanomolar | [13] |
| 59 | RET (V804M mutant) | low nanomolar | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
A variety of assay formats can be used to measure kinase activity, such as radioactive assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[14]
Materials:
-
384-well low-volume plates
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and a solution of the substrate and ATP in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution. Then, add the kinase solution and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescence-based assay kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a reagent that converts the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Key Signaling Pathways
Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological effects of the inhibitors.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15]
Caption: Simplified VEGFR-2 signaling pathway.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.[3][16]
Caption: Simplified EGFR signaling pathway.
RET Signaling Pathway: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is implicated in the development of several types of cancer, including thyroid and lung cancers, through mutations or rearrangements.[17]
Caption: Simplified RET signaling pathway.
Antimicrobial Activity Screening
The structural diversity of pyrrolo[2,3-d]pyrimidines also makes them candidates for antimicrobial agents.[9] Initial screening for antibacterial and antifungal activity is typically performed using agar-based methods.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrrolo[2,3-d]pyrimidine compounds against various microbial strains.
Table 4: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [6]
| Compound | Staphylococcus aureus MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Candida albicans MIC (mg/mL) |
| 3b | 0.31 | > 1.5 | 0.62 |
| 3c | 0.31 | > 1.5 | 0.62 |
| 7e | 0.31 | 1.25 | 0.31 |
| 11d | > 1.5 | > 1.5 | 0.31 |
| Ampicillin (Control) | 0.62 | Not Reported | Not Applicable |
| Fluconazole (Control) | Not Applicable | Not Applicable | 1.5 |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[18][19]
Materials:
-
Petri dishes
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial and/or fungal strains
-
Sterile swabs
-
Sterile cork borer
-
Pyrrolo[2,3-d]pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., a standard antibiotic and/or antifungal agent)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates using a sterile swab.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[18]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. mdpi.com [mdpi.com]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 18. heteroletters.org [heteroletters.org]
- 19. researchgate.net [researchgate.net]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition - An In-depth Technical Guide on Structure-Activity Relationship (SAR) Studies
Introduction: The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the hinge-binding region of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[4] This unique characteristic has established the pyrrolo[2,3-d]pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of several FDA-approved drugs and numerous clinical candidates for the treatment of cancers and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives against various key kinase targets, detailed experimental protocols for their evaluation, and visualizations of the pertinent signaling pathways and drug discovery workflows.
Structure-Activity Relationship (SAR) Analysis
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at several key positions, primarily the C4, C5, and N7 positions, to achieve desired potency and selectivity against specific kinase targets.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[5][6] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib, have been successfully developed.
Key SAR Insights:
-
C4-Amino Group: A key interaction is the formation of a hydrogen bond between the N7 of the pyrrolo[2,3-d]pyrimidine core and the backbone amide of a hinge region residue in the kinase. The C4-amino substituent is crucial for this interaction.
-
C3-Side Chain: Modifications at the C3 position with a cyano or other suitable group attached to a piperidine ring have been shown to be critical for potency and selectivity. For instance, in Tofacitinib, the cyano group on the piperidine ring enhances binding affinity.
-
N7-Substitutions: The pyrrole nitrogen (N7) can be substituted to modulate pharmacokinetic properties without significantly affecting inhibitory activity.
| Compound ID | Modification at C4 | Modification at C3 of Piperidine | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |
| Tofacitinib | -NH- | -CN | 112 | 20 | 1 | JAK3 > JAK2 > JAK1 |
| 8m | -NH- (hydrazinyl) | - | 0.16 | 6.5 | - | JAK1 selective |
| 8o | -NH- (hydrazinyl) | - | 0.3 | 3.0 | - | JAK1 selective |
Data for compounds 8m and 8o are from a study on selective JAK1 inhibitors.[7]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth and angiogenesis.[2][8] The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored to develop inhibitors targeting these kinases.
Key SAR Insights:
-
C4-Anilino Moiety: A 4-anilino substitution is a common feature for potent EGFR/VEGFR inhibition, forming critical hydrogen bonds in the kinase hinge region.
-
C5 and C6 Substitutions: Introduction of various substituents at the C5 and C6 positions of the pyrrole ring can enhance potency and modulate selectivity. Small, flexible side chains are often preferred.
-
Solubilizing Groups: The addition of solubilizing groups, often on the C4-anilino moiety, is crucial for improving the pharmacokinetic properties of these inhibitors.
| Compound ID | C4-Substituent | C5/C6-Substituent | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Cell Line | GI50 (µM) |
| 12i | Anilino-acrylamide | - | 0.21 (T790M) | - | HCC827 | <0.01 |
| 5k | Anilino-hydrazide | - | 40 | 105 | HepG2 | 29 |
Compound 12i is a potent mutant-selective EGFR inhibitor.[9] Compound 5k is a multi-targeted inhibitor.[10]
RET Kinase Inhibitors
RET (Rearranged during Transfection) kinase is a receptor tyrosine kinase whose mutations and fusions are drivers in various cancers, including thyroid and non-small cell lung cancer.[11][12]
Key SAR Insights:
-
Core Scaffold: The pyrrolo[2,3-d]pyrimidine core acts as the hinge-binding "warhead".[11]
-
Back Pocket Interactions: Groups extending into the back pocket of the ATP-binding site, such as 5-tert-butylisoxazole, have shown to significantly enhance potency.[11]
-
Solvent Front Moieties: Substitutions at the solvent-exposed region can be modified to improve solubility and pharmacokinetic properties. N-methyl pyrazole and methylsulfonyl phenyl groups have demonstrated good activity.[11]
| Compound ID | Back Pocket Moiety | Solvent Front Moiety | RET (wt) IC50 (µM) | RET (V804M) IC50 (µM) | LC-2/ad GI50 (µM) |
| 20 | 5-tert-butylisoxazole | - | 0.076 | - | - |
| 55 | 5-tert-butylisoxazole | N-methyl pyrazole | 0.009 | 0.008 | 0.136 |
| 59 | 5-tert-butylisoxazole | methylsulfonyl phenyl | 0.005 | 0.006 | 0.107 |
Data from a study on RET inhibitors.[11]
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[13][14][15]
Key SAR Insights:
-
C2-Amino Group: A 2-amino substitution on the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a key feature for potent Aurora-A inhibition.[13]
-
Scaffold Hopping: Rational design by "scaffold hopping" from known inhibitors like Alisertib has led to the development of novel and highly potent pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors.[14][15]
| Compound ID | Core Scaffold Modification | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (B/A) |
| Alisertib | Pyrimidine | 1.2 | 13.1 | 10.9 |
| 8a | Pyrrolo[2,3-d]pyrimidine | 1.8 | 139.7 | 77.6 |
| 11 | Pyrrolo[2,3-d]pyrimidine | 0.74 | 121.3 | 163.9 |
Data from a study on rationally designed Aurora A inhibitors.[14][15]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful SAR studies. Below are methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[16]
Principle: The assay utilizes a luciferase enzyme that produces light in the presence of ATP. The amount of light generated is directly proportional to the ATP concentration.
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Peptide substrate specific for the kinase
-
ATP
-
Test compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only control (vehicle), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione and Related Structures
Introduction: The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, with CAS Number 741686-49-7, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The core structure combines the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a known pharmacophore in many kinase inhibitors, with an isoindoline-1,3-dione moiety.[2][3] Pyrrolo[2,3-d]pyrimidine derivatives are recognized for their role as ATP-competitive inhibitors targeting various kinases, including Janus kinases (JAKs), which are crucial mediators of cytokine signaling.[4][5] This technical guide provides a framework for the spectroscopic analysis of the title compound, drawing upon established methodologies for analogous structures due to the limited availability of specific experimental data for this exact molecule in public literature. The guide is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
Molecular Formula: C₁₄H₈N₄O₂[1]
-
Molecular Weight: 264.24 g/mol [1]
-
Core Scaffolds: 7H-pyrrolo[2,3-d]pyrimidine and Isoindoline-1,3-dione
Section 1: Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure. The expected chemical shifts for the title compound can be inferred from analyses of its constituent parts.
Table 1: Representative ¹H NMR Spectral Data of Related Pyrrolo[2,3-d]pyrimidine Derivatives
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrrole N-H | 11.79 - 13.01 | br s | The broad singlet for the pyrrole NH is a characteristic feature.[6][7] |
| Pyrimidine C2-H | 8.33 - 8.60 | s | A sharp singlet in the downfield region.[2][8] |
| Pyrrole C5-H | 6.45 - 6.90 | d | Doublet, coupling with C6-H.[8] |
| Pyrrole C6-H | 7.10 - 7.50 | d | Doublet, coupling with C5-H. |
Data compiled from studies on various 7H-pyrrolo[2,3-d]pyrimidine derivatives.[2][6][7][8]
Table 2: Representative ¹H and ¹³C NMR Spectral Data of N-Substituted Isoindoline-1,3-dione Derivatives | Nucleus | Atom | Representative Chemical Shift (δ, ppm) | Notes | |---|---|---|---| | ¹H | Aromatic (4H) | 7.80 - 8.00 | m | Protons on the phthalimide benzene ring. | | ¹³C | Carbonyl (C=O) | ~167.0 | | The two carbonyl carbons are equivalent. | | ¹³C | Quaternary Aromatic | ~132.0 | | Carbons to which the carbonyls are attached. | | ¹³C | CH Aromatic | 124.0 - 135.0 | | Aromatic carbons of the phthalimide ring. | Data inferred from general knowledge of isoindoline-1,3-dione systems.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
|---|---|---|
| ESI-MS | 265.07 | Fragments corresponding to the loss of CO, and cleavage of the link between the two heterocyclic systems. |
Based on the molecular formula C₁₄H₈N₄O₂.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Imide) | 1700 - 1770 | Strong |
| C=N Stretch (Pyrimidine) | 1590 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Characteristic wavenumbers are based on typical values for the respective functional groups.[10]
Section 2: Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data, based on standard laboratory practices for small organic molecules.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for similar heterocyclic compounds to ensure the solubility and observation of exchangeable protons like N-H.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Record the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the instrument and compound.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Infrared Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-600 cm⁻¹.[10]
-
Section 3: Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound.
Relevant Signaling Pathway: JAK-STAT
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component of several Janus kinase (JAK) inhibitors. These inhibitors modulate the JAK-STAT signaling pathway, which is crucial for immune response and cell proliferation.[11][12][13] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[14][15]
This guide outlines the key spectroscopic techniques and methodologies required for the structural characterization of this compound. By leveraging representative data from analogous compounds and established protocols, researchers can effectively approach the analysis of this and other novel heterocyclic molecules. The provided workflow and signaling pathway diagrams offer a broader context for the experimental work and the potential biological relevance of this class of compounds, particularly in the domain of kinase inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. ijsred.com [ijsred.com]
- 8. Synthesis and Biological Evaluation of Pyrrolo[2,3-<i>d</i>]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cells - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
Exploring the Chemical Space of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the chemical space of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, focusing on their activity against key oncological and immunological targets, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.
Data Presentation: Potency of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets. This data highlights the versatility of the scaffold and the potential for developing highly potent inhibitors through targeted chemical modifications.
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [1] |
| 12i | EGFR (wild-type) | 22 | [1] |
| 5k | EGFR | 40 - 204 |
Table 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 12d | VEGFR-2 | 11.9 | |
| 15c | VEGFR-2 | 13.6 | |
| 5k | VEGFR-2 | 40 - 204 |
Table 3: Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 11 | Aurora A | 0.74 | |
| 30 | Aurora A | 8 |
Table 4: Janus Kinase (JAK) Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 16c | JAK2 | 6 | |
| 8m | JAK1 | 0.16 | |
| 8o | JAK1 | 0.3 |
Experimental Protocols
General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of the pyrrolo[2,3-d]pyrimidine core and its derivatives often involves multi-step sequences. A common strategy is the construction of the pyrrole ring onto a pre-existing pyrimidine core. For instance, a substituted 4-aminopyrimidine can undergo reaction with a suitable three-carbon synthon to form the fused pyrrole ring. Subsequent modifications, such as nucleophilic aromatic substitution at the 4-position and functionalization of the pyrrole ring, allow for the introduction of various substituents to explore the chemical space and optimize biological activity. One documented approach involves a bis-electrophilic cyclization to afford the substituted pyrrolo[2,3-d]pyrimidine, followed by chlorination and subsequent substitution at the 4-position with various anilines[2]. Another method utilizes a Buchwald-Hartwig C-N cross-coupling reaction to introduce substituents at the 4-position of the pyrrolo[2,3-d]pyrimidine core[1].
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compound (solubilized in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km for the specific kinase) to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: A general experimental workflow for the discovery and development of kinase inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway and its inhibition.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione: A Predictive Assessment Based on Core Moieties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the preliminary cytotoxicity of the specific compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is not available in the public domain at the time of this report. This technical guide provides a comprehensive predictive assessment based on the well-documented cytotoxic activities of its two core structural components: the pyrrolo[2,3-d]pyrimidine scaffold and the isoindoline-1,3-dione moiety. By examining the cytotoxic profiles of closely related analogues, we can infer the potential anticancer properties and mechanisms of action for the target compound.
Executive Summary
The novel chimeric compound this compound integrates two pharmacologically significant scaffolds, each with established precedence in the development of cytotoxic agents. The pyrrolo[2,3-d]pyrimidine core is a well-known kinase inhibitor backbone, while the isoindoline-1,3-dione moiety is present in several anticancer agents and is known to induce apoptosis. This guide synthesizes the existing data on derivatives of these two classes of compounds to build a predictive cytotoxic profile for the target molecule. We present quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to provide a robust resource for researchers in the field of drug discovery and development.
Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors and has demonstrated significant cytotoxic effects across a range of cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key kinases involved in cell proliferation and survival pathways.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives from recent studies.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Various | 29 - 59 | [1] |
| 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amines and -4-ols | NCI H1 299 (Lung) | Not specified, but showed excellent activity | [2][3] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | HCT-116 (Colorectal) | Low micromolar | [4] |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | HCT-116 (Colorectal) | Low micromolar | [4] |
Postulated Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives frequently exert their cytotoxic effects by targeting multiple tyrosine kinases. This can lead to the induction of apoptosis and cell cycle arrest.
Cytotoxicity of Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione scaffold is another privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potent cytotoxicity against various cancer cell lines.
Quantitative Cytotoxicity Data
The table below presents a summary of the cytotoxic activity of selected isoindoline-1,3-dione derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-benzylisoindoline-1,3-dione derivatives | A549-Luc (Adenocarcinoma) | 114.25 and 116.26 | [5][6] |
| Isoindole-1,3-dione with azide and silyl ether | A549 (Lung) | 19.41 ± 0.01 | [7] |
| Pyridino[2,3-f]indole-4,9-dione derivative | XF 498 (CNS) | 0.006 µg/ml | [8] |
| Pyridino[2,3-f]indole-4,9-dione derivative | HCT 15 (Colon) | 0.073 µg/ml | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are generalized protocols for common assays used in the assessment of the cytotoxic potential of novel compounds.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add BrdU to each well and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or fluorometric output.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
Protocol for Apoptosis (Annexin V/PI Staining):
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione . Based on a detailed examination of its constituent chemical scaffolds, this document outlines a strategic approach to its target identification and validation. The compound incorporates two key pharmacophores: a pyrrolo[2,3-d]pyrimidine core, a well-established ATP-mimetic kinase inhibitor scaffold, and an isoindoline-1,3-dione moiety, characteristic of ligands for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This dual-feature suggests potential for either selective kinase inhibition, Cereblon modulation, or a combination of both, opening avenues for its development as an anti-cancer or immunomodulatory agent. This guide details robust experimental protocols for target engagement and functional assays, and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate further investigation.
Introduction: Unveiling the Therapeutic Potential
The compound this compound (henceforth referred to as the "compound of interest") is a synthetic molecule with a structure that suggests significant therapeutic potential. Its chemical architecture is a hybrid of two pharmacologically significant moieties, each with a history of successful application in drug development.
-
The Pyrrolo[2,3-d]pyrimidine Scaffold: This heterocyclic system is a 7-deazapurine analog and serves as the core structure for numerous kinase inhibitors. Its resemblance to adenine allows it to competitively bind to the ATP-binding pocket of various protein kinases, leading to the inhibition of their catalytic activity. Derivatives of this scaffold have been developed to target a wide range of kinases involved in oncology and inflammatory diseases.
-
The Isoindoline-1,3-dione Moiety: This structural feature is famously present in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules are known to exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The combination of these two pharmacophores in the compound of interest suggests two primary, non-mutually exclusive hypotheses for its mechanism of action:
-
Hypothesis 1: Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine core may drive the compound's activity as a kinase inhibitor.
-
Hypothesis 2: Cereblon-mediated Protein Degradation: The isoindoline-1,3-dione moiety may mediate binding to Cereblon, potentially inducing the degradation of specific neosubstrates.
This guide provides a roadmap for the systematic investigation of these hypotheses.
Data Presentation: Hypothetical Quantitative Analysis
While no experimental data for the compound of interest is currently available in the public domain, this section presents hypothetical data tables that would be generated using the experimental protocols detailed in Section 3. These tables are intended to serve as a template for data organization and interpretation.
Table 1: Kinase Inhibition Profile
This table would summarize the inhibitory activity of the compound against a panel of protein kinases, typically determined using an in vitro kinase assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | Value | TR-FRET |
| Kinase B | Value | TR-FRET |
| Kinase C | Value | TR-FRET |
| ... | ... | ... |
Table 2: Cereblon Binding Affinity
This table would present the binding affinity of the compound to the Cereblon protein, as determined by a competitive binding assay. The Ki or IC50 value indicates the compound's potency in displacing a known Cereblon ligand.
| Target | Ki (nM) | Assay Type |
| Cereblon (CRBN) | Value | Fluorescence Polarization |
| ... | ... | ... |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the biological targets of this compound.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on the LanthaScreen® Kinase Binding Assay and is designed to measure the inhibition of kinase activity.
Objective: To determine the IC50 values of the compound of interest against a panel of protein kinases.
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled tracer
-
Kinase buffer
-
ATP
-
Compound of interest, serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare kinase, antibody, and tracer solutions in kinase buffer at appropriate concentrations. Prepare a solution of the compound of interest in DMSO and perform serial dilutions.
-
Assay Reaction:
-
Add 5 µL of the serially diluted compound or DMSO (as a control) to the assay wells.
-
Add 5 µL of the kinase/antibody solution to all wells.
-
Add 5 µL of the tracer/ATP solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cereblon Binding Assay (Fluorescence Polarization - FP)
This protocol describes a competitive binding assay to measure the affinity of the compound for Cereblon.
Objective: To determine the binding affinity (Ki or IC50) of the compound of interest to Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled Cereblon ligand (e.g., fluorescently-labeled thalidomide)
-
Assay buffer
-
Compound of interest, serially diluted in DMSO
-
Black, low-binding 384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of CRBN and the fluorescent ligand in assay buffer. Prepare a serial dilution of the compound of interest in DMSO.
-
Assay Reaction:
-
To each well, add a solution of the compound of interest or DMSO (control).
-
Add the CRBN protein solution to all wells except for the "no protein" control wells.
-
Add the fluorescent ligand solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization (mP) of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the target identification of the compound of interest.
Signaling Pathways
Caption: A generic kinase signaling pathway illustrating potential inhibition by the compound.
Caption: The Cereblon-mediated protein degradation pathway.
Experimental Workflows
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Methodological & Application
Application Note: In Vitro Kinase Inhibition Assay for 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1][2][3] This is due to its structural resemblance to the adenine base of ATP, allowing compounds based on this scaffold to act as ATP-competitive inhibitors for a wide range of kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer, making them important therapeutic targets.[1][4]
The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione belongs to this class of molecules and is a candidate for kinase inhibition. While specific target kinases for this exact compound are not extensively published, the pyrrolo[2,3-d]pyrimidine core is known to target kinases such as Janus kinases (JAKs), Receptor Tyrosine Kinases (e.g., RET, VEGFR2, EGFR), and cyclin-dependent kinases (CDKs).[5][6][7] This application note provides a detailed protocol for determining the inhibitory activity (IC50) of this compound against a representative tyrosine kinase using the ADP-Glo™ Kinase Assay, a robust and widely applicable luminescent platform.[8][9]
Assay Principle
The ADP-Glo™ Kinase Assay is a universal method that measures the activity of any kinase by quantifying the amount of ADP produced during the enzymatic reaction.[8][10] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Signal Detection : The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase/luciferin pair to generate a luminescent signal. This signal is directly proportional to the kinase activity.[9][10]
In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to lower ADP production and, consequently, a weaker luminescent signal.[11]
Data Presentation
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[4][12] Data should be collected and organized to facilitate the calculation of IC50 values. Below is a template for summarizing the quantitative results for the test compound against a panel of selected kinases.
Table 1: Inhibitory Activity of this compound
| Target Kinase | ATP Concentration (µM) | Test Compound IC50 (nM) | Positive Control IC50 (nM) | Positive Control Compound |
| Example: RET | 10 (Km,app) | [Experimental Value] | ~5 | Pralsetinib |
| Example: VEGFR2 | 50 (Km,app) | [Experimental Value] | ~20 | Sunitinib |
| Example: JAK1 | 15 (Km,app) | [Experimental Value] | ~10 | Tofacitinib |
| Example: CDK2 | 75 (Km,app) | [Experimental Value] | ~50 | Roscovitine |
Note: Values for positive controls are illustrative and should be determined experimentally in parallel with the test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of this compound in a 384-well plate format.
Materials and Reagents
-
Test Compound: this compound
-
Assay Plates: White, opaque, 384-well plates
-
Kinase: Purified, recombinant target kinase (e.g., RET, VEGFR2, JAK1)
-
Substrate: Appropriate peptide or protein substrate for the selected kinase
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Ultra-pure ATP solution
-
DMSO: Anhydrous, molecular biology grade
-
Equipment: Multichannel pipettes, plate shaker, plate-reading luminometer
Protocol Steps
-
Compound Preparation (4X Stock): a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series from the stock solution in 100% DMSO. c. Further dilute this series 25-fold into Kinase Reaction Buffer to create the 4X final assay concentration stocks. The final DMSO concentration in the well should be ≤1%.
-
Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the 4X compound dilutions to the appropriate wells of the assay plate. b. For controls, add 2.5 µL of Kinase Reaction Buffer with DMSO to "Maximum Activity" (0% inhibition) wells and "No Enzyme" (100% inhibition) wells. c. Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 5 µL of this solution to all wells except the "No Enzyme" control, to which 5 µL of a 2X Substrate-only solution is added. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Prepare a 4X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at the apparent Michaelis constant (Km,app) for the specific kinase to ensure accurate competitive inhibitor IC50 determination.[13] b. Add 2.5 µL of the 4X ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL. c. Mix the plate gently on a plate shaker for 30 seconds. d. Incubate the reaction at room temperature for 60 minutes. The incubation time should be within the initial velocity region of the enzymatic reaction.[13]
-
Signal Generation and Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[14] b. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[10] c. Incubate at room temperature for 40 minutes.[14] d. Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[10] e. Incubate at room temperature for 30-60 minutes.[14] f. Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.
Data Analysis
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))
-
-
Determine IC50 Value:
Visualizations
Mechanism of Action
The pyrrolo[2,3-d]pyrimidine core acts as an ATP mimetic, competing with endogenous ATP for binding to the kinase's active site. This competitive inhibition prevents the phosphorylation of the target substrate, thereby blocking downstream signaling.
Caption: ATP-competitive inhibition mechanism of the pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase inhibition assay protocol.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. assayquant.com [assayquant.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluation of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione in HCT116 Colon Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific experimental data has been published on the effects of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione specifically in HCT116 colon cancer cell lines. The following application notes and protocols provide a comprehensive and generalized framework for the initial investigation of this, or similar novel compounds, in this widely-used colon cancer cell line. The presented pathways are representative of those commonly studied in colon cancer.
Introduction
The HCT116 cell line, derived from human colorectal carcinoma, is a cornerstone for in vitro cancer research, particularly for studies on cancer progression, drug resistance, and the efficacy of novel therapeutic agents.[1] The compound this compound belongs to a class of heterocyclic compounds, with the pyrrolo[2,3-d]pyrimidine core being a key scaffold in many kinase inhibitors.[2][3] Derivatives of isoindoline-1,3-dione have also been investigated for their anticancer properties.[4][5] This document outlines a series of standard experimental protocols to characterize the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this novel compound on HCT116 cells.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound on HCT116 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
Table 2: Apoptosis Induction in HCT116 Cells (48-hour treatment)
| Compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| Compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow
The following diagram illustrates a standard workflow for evaluating a novel compound's anticancer activity in a cell line.
Caption: General experimental workflow for compound evaluation.
Experimental Protocols
HCT116 Cell Culture
This protocol is adapted from standard procedures for HCT116 cell line maintenance.[1][6][7]
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing:
-
Grow cells in a T-75 flask until they reach 70-90% confluency.
-
Aspirate the growth medium and briefly rinse the cell layer with Phosphate-Buffered Saline (PBS).[8]
-
Add 5 mL of 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.[6]
-
Discard the supernatant, resuspend the cell pellet in fresh growth medium, and plate into new flasks at a desired split ratio (e.g., 1:5).[6]
-
-
Cryopreservation: Cells can be stored in liquid nitrogen in a freezing medium composed of FBS with 10% DMSO.[6]
Cell Viability (MTS/MTT) Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Seed HCT116 cells in 6-well plates and treat with the compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Potential Signaling Pathways
Given the chemical structure of the compound, it may act as a kinase inhibitor. The following pathways are frequently dysregulated in colon cancer and represent potential targets.
Apoptosis Signaling Pathways
Anticancer compounds often induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like Caspase-3.[10][11]
Caption: Intrinsic and extrinsic apoptosis pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often hyperactivated in colon cancer.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. dovepress.com [dovepress.com]
- 8. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 9. Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells [mdpi.com]
- 10. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione in Xenograft Models
Disclaimer: The following application note is a representative example based on the chemical structure of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione and its similarity to known kinase inhibitors. As of the last update, specific in vivo xenograft data for this compound has not been published. The protocols and data presented are hypothetical and intended to guide researchers in designing their own studies.
Introduction
This compound is a small molecule featuring a pyrrolo[2,3-d]pyrimidine core. This scaffold is a key component in numerous kinase inhibitors that target critical signaling pathways in cancer.[1][2][3] The pyrrolo[2,3-d]pyrimidine structure is known to function as a hinge-binding motif for ATP-competitive kinase inhibitors, including those targeting Janus kinases (JAKs), protein kinase B (Akt), and various receptor tyrosine kinases.[1][3] Based on this structural class, it is hypothesized that this compound may function as an inhibitor of oncogenic signaling pathways, making it a candidate for evaluation in preclinical cancer models.
This document provides a detailed protocol for evaluating the anti-tumor efficacy of this compound in a hypothetical subcutaneous xenograft model using a human cancer cell line.
Hypothesized Mechanism of Action: JAK/STAT Pathway Inhibition
Many compounds with a pyrrolo[2,3-d]pyrimidine core are potent inhibitors of the Janus kinase (JAK) family.[1] The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various hematological malignancies and solid tumors. We hypothesize that this compound inhibits JAK1, thereby blocking the phosphorylation of STAT proteins and subsequent transcription of target genes involved in tumor growth and survival.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
Quantitative Data Summary (Hypothetical)
The following table summarizes representative data from a hypothetical 28-day efficacy study in a xenograft model.
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 28, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle | - | QD, PO | 1520 ± 185 | - | +2.5 ± 1.5 |
| 2 | Compound | 25 | QD, PO | 851 ± 110 | 44 | +1.8 ± 2.1 |
| 3 | Compound | 50 | QD, PO | 425 ± 75 | 72 | -0.5 ± 1.9 |
| 4 | Compound | 100 | QD, PO | 198 ± 45 | 87 | -3.2 ± 2.5 |
SEM: Standard Error of the Mean; QD: Once daily; PO: Oral gavage.
Detailed Experimental Protocols
This section outlines the methodology for a typical subcutaneous xenograft study to evaluate the efficacy of this compound.
Cell Culture
-
Cell Line: A human cancer cell line with a known dependency on the target pathway (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% using trypan blue exclusion before implantation.
Animal Model
-
Species/Strain: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks of age.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions within an individually ventilated cage (IVC) system. Provide ad libitum access to sterile food and water.[4]
Tumor Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Centrifuge, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice (e.g., using isoflurane). Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.[5]
-
Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the compound or vehicle daily via oral gavage (PO) at the specified doses.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and treatment toxicity.
Study Endpoints and Data Analysis
-
Primary Endpoint: The study is typically terminated after 21-28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: % TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Statistical Analysis: Analyze differences in tumor volume between groups using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis. A p-value of <0.05 is typically considered statistically significant.
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic biomarker analysis).
Experimental Workflow Visualization
The following diagram illustrates the key phases of the xenograft study.
Caption: A typical workflow for a subcutaneous xenograft efficacy study.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cytotoxicity of Isoindoline-1,3-dione Derivatives using the MTT Assay
Introduction
Isoindoline-1,3-dione derivatives represent a class of compounds with significant therapeutic potential, including anticancer activities.[1][2][3][4] A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and cytotoxicity.[5][6] This application note provides a detailed protocol for utilizing the MTT assay to measure the cytotoxic effects of isoindoline-1,3-dione derivatives.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (living) cells.[5][6] This reduction is dependent on the activity of NAD(P)H-dependent oxidoreductases.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Data Presentation
The cytotoxic activity of isoindoline-1,3-dione derivatives is often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values for various isoindoline-1,3-dione derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| N-benzyl isoindole derivative 3 | A549-Luc (adenocarcinoma) | 48 | 114.25 | [2] |
| N-benzyl isoindole derivative 4 | A549-Luc (adenocarcinoma) | 48 | 116.26 | [2] |
| Derivative 7 (containing azide and silyl ether) | A549 (lung carcinoma) | Not Specified | 19.41 ± 0.01 | [4] |
| Derivative 9 | HeLa (cervical cancer) | Not Specified | Cell-selective activity | [4] |
| Derivative 11 | HeLa (cervical cancer) | Not Specified | Cell-selective activity | [4] |
| Derivative 11 | C6 (glioma) | Not Specified | Higher activity than 5-FU at 100 µM | [4] |
| Methoxy-substituted derivative D | NHDF (normal human dermal fibroblasts) | Not Specified | > 90.28 | [3] |
Note: The specific structures of the numbered derivatives can be found in the cited literature. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between different studies.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of isoindoline-1,3-dione derivatives.
Materials and Reagents:
-
Isoindoline-1,3-dione derivatives of interest
-
Target cell line(s) (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[7]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm[8]
-
Inverted microscope
Experimental Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.[8][9]
-
Include wells with medium only to serve as blanks.[9]
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and enter the exponential growth phase.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the isoindoline-1,3-dione derivatives in the complete culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include untreated control wells containing medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and control wells (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours in a humidified incubator.[7][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The formation of a purple precipitate should be visible under a microscope.[9]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
To ensure complete solubilization, the plate can be placed on an orbital shaker for about 15 minutes, wrapped in foil to protect it from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] It is recommended to read the plate within 1 hour of adding the solubilization solution. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:[10]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine IC50: Plot a dose-response curve with the concentration of the isoindoline-1,3-dione derivative on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can be determined from this curve, representing the concentration at which 50% of the cells are viable. This can be calculated using linear regression analysis from the linear portion of the curve.[11]
Mandatory Visualizations
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: A potential cytotoxic signaling pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Apoptosis Induction by 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, a novel small molecule with potential as an anti-cancer agent. This document outlines detailed protocols for key assays to quantify apoptosis, analyze cell cycle progression, and elucidate the underlying molecular mechanisms. The provided methodologies and data presentation formats are designed to facilitate reproducible and comparative studies in the field of cancer research and drug development. While specific experimental data for this compound is not yet widely published, this guide is based on established methods for characterizing similar pyrrolopyrimidine and isoindoline-1,3-dione derivatives known to induce apoptosis.
Background
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many biologically active compounds, including several approved kinase inhibitors.[1][2] Derivatives of this heterocycle have been shown to exhibit potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[3] The isoindoline-1,3-dione moiety is also a well-known pharmacophore, famously present in thalidomide and its analogs, which are known to modulate protein degradation and induce apoptosis.[4][5] The combination of these two pharmacophores in this compound suggests a potential for multi-targeted anti-cancer activity, making the study of its apoptosis-inducing properties a critical area of investigation.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the experimental protocols described in this document. These tables are intended to serve as a template for data presentation and to illustrate the expected outcomes of the proposed experiments.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 12.3 ± 2.1 |
| HCT116 | Colon Cancer | 6.8 ± 0.9 |
| K562 | Leukemia | 4.2 ± 0.7 |
Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment
| Treatment Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 5 | 15.8 ± 2.1 | 5.4 ± 0.8 |
| 10 | 35.2 ± 3.5 | 12.7 ± 1.9 |
| 20 | 52.1 ± 4.8 | 25.3 ± 3.2 |
Table 3: Caspase-3/7 Activity in HCT116 Cells after 24h Treatment
| Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 5 | 2.8 ± 0.4 |
| 10 | 5.6 ± 0.8 |
| 20 | 9.2 ± 1.3 |
Table 4: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.2 ± 4.1 | 25.7 ± 2.9 | 19.1 ± 2.5 | 1.8 ± 0.4 |
| 10 | 40.1 ± 3.8 | 15.3 ± 2.1 | 30.5 ± 3.3 | 14.1 ± 1.9 |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, K562) are obtained from a reputable cell bank. Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Working solutions are prepared by diluting the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Seed cells in a 6-well plate and treat with the compound at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
-
Seed cells in a 96-well white-walled plate and treat with the compound for 24 hours.
-
Use a commercial luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay) following the manufacturer's instructions.
-
Briefly, add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
-
Treat cells with the compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Experimental Workflow for Apoptosis Analysis
Caption: General workflow for assessing apoptosis in cancer cells.
Conclusion
The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound as a potential apoptosis-inducing agent. By employing these standardized assays, researchers can generate high-quality, reproducible data to elucidate its mechanism of action and determine its therapeutic potential. Further studies may also explore its effects on other cell death pathways and its efficacy in in vivo cancer models.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Use of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a novel synthetic compound featuring a pyrrolopyrimidine core, a structure known for its diverse biological activities, including potential as a kinase inhibitor. This document outlines its experimental application in A549 human lung adenocarcinoma cells, a widely used model for non-small cell lung cancer (NSCLC) research. The protocols and data presented herein are based on established methodologies for evaluating the anti-cancer effects of novel chemical entities. While direct experimental data for this specific compound is emerging, the following sections provide a representative framework for its investigation, drawing parallels from studies on similar pyrrolo[2,3-d]pyrimidine and isoindole-1,3-dione derivatives. These related compounds have demonstrated activities such as cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][2][3][4]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on A549 lung cancer cells.
Table 1: Cytotoxicity of this compound in A549 Cells
| Compound | Timepoint (hours) | IC50 (µM) |
| This compound | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.5 | |
| Doxorubicin (Reference) | 48 | 1.2 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Induction of Apoptosis in A549 Cells
| Treatment (24 hours) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control (0.1% DMSO) | - | 2.1 | 1.5 | 3.6 |
| This compound | 5 | 10.3 | 4.7 | 15.0 |
| 10 | 18.9 | 9.2 | 28.1 | |
| 20 | 25.4 | 15.8 | 41.2 |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Cell Cycle Analysis in A549 Cells
| Treatment (24 hours) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | - | 55.2 | 28.1 | 16.7 |
| This compound | 10 | 68.5 | 15.3 | 16.2 |
| 20 | 75.1 | 9.8 | 15.1 |
Cell cycle distribution was determined by propidium iodide staining of cellular DNA followed by flow cytometry analysis.
Experimental Protocols
1. A549 Cell Culture and Maintenance
-
Cell Line: A549 (human lung adenocarcinoma), obtained from ATCC (American Type Culture Collection).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.
2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat cells with the compound at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed A549 cells in a 6-well plate and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
5. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat A549 cells with the compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound in A549 cells.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anti-cancer effects of the compound.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoorientin induces the apoptosis and cell cycle arrest of A549 human lung cancer cells via the ROS‑regulated MAPK, STAT3 and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pycnidione, a fungus-derived agent, induces cell cycle arrest and apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolo[2,3-d]pyrimidine Compound Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell culture experiments to evaluate the efficacy and mechanism of action of pyrrolo[2,3-d]pyrimidine compounds, a class of molecules with significant potential as kinase inhibitors in cancer therapy.
Introduction to Pyrrolo[2,3-d]pyrimidines in Cancer Research
Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to act as competitive inhibitors for a variety of kinases, which are enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Numerous studies have demonstrated the potent anti-cancer activity of novel pyrrolo[2,3-d]pyrimidine derivatives against a range of cancer cell lines. These compounds have been shown to inhibit key kinases involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Axl receptor tyrosine kinase, among others.[1][2][3] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis (programmed cell death) in cancer cells.[4][5]
This document provides standardized protocols for the culture of relevant cancer cell lines and for performing key assays to assess the cytotoxic and mechanistic effects of pyrrolo[2,3-d]pyrimidine compounds.
Cell Lines and Culture Conditions
A variety of human cancer cell lines have been utilized in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives. The choice of cell line should be guided by the specific research question and the kinase targets of interest.
Table 1: Commonly Used Cell Lines and Basal Media
| Cell Line | Cancer Type | Basal Medium |
| MCF-7 | Breast Adenocarcinoma | Eagle's Minimum Essential Medium (EMEM)[6] |
| HeLa | Cervical Adenocarcinoma | Dulbecco's Modified Eagle's Medium (DMEM) |
| HT-29 | Colorectal Adenocarcinoma | McCoy's 5A Medium[7] |
| A549 | Lung Carcinoma | Ham's F-12K (Kaighn's) Medium |
| PC3 | Prostate Adenocarcinoma | F-12K Medium |
| SW480 | Colorectal Adenocarcinoma | Leibovitz's L-15 Medium |
| HepG2 | Hepatocellular Carcinoma | Eagle's Minimum Essential Medium (EMEM) |
| MDA-MB-231 | Breast Adenocarcinoma | Leibovitz's L-15 Medium |
| HCT116 | Colorectal Carcinoma | McCoy's 5A Medium |
General Cell Culture Protocol
-
Media Preparation : Prepare the complete growth medium by supplementing the basal medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Some cell lines may have additional requirements (e.g., MCF-7 cells benefit from 0.01 mg/mL human recombinant insulin).[6]
-
Cell Thawing :
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Maintenance :
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Monitor cell confluency daily.
-
-
Cell Passaging :
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the pyrrolo[2,3-d]pyrimidine compounds on cancer cells.
Table 2: Typical MTT Assay Parameters
| Parameter | Value |
| Cell Seeding Density | 5 x 10³ to 1 x 10⁴ cells/well (96-well plate) |
| Compound Concentrations | Typically a serial dilution from 0.01 µM to 100 µM |
| Incubation Time | 48 to 72 hours |
| MTT Reagent Concentration | 0.5 mg/mL |
| MTT Incubation | 2 to 4 hours |
| Solubilizing Agent | Dimethyl sulfoxide (DMSO) or Detergent Reagent |
| Absorbance Reading | 570 nm |
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in complete growth medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation : Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle using propidium iodide (PI) staining and flow cytometry.
Protocol:
-
Cell Treatment : Seed cells in 6-well plates and treat with the pyrrolo[2,3-d]pyrimidine compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation : Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[9]
-
Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry : Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
The Annexin V-FITC/PI dual staining assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment : Treat cells with the pyrrolo[2,3-d]pyrimidine compound as described for the cell cycle analysis.
-
Cell Harvesting : Collect both floating and adherent cells.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry : Analyze the samples by flow cytometry within one hour.
-
Data Analysis : Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathway Analysis
Pyrrolo[2,3-d]pyrimidines often exert their effects by inhibiting specific kinase signaling pathways. Understanding these mechanisms is crucial for drug development.
Axl Receptor Tyrosine Kinase Signaling Pathway
The Axl receptor tyrosine kinase is implicated in tumor growth, metastasis, and drug resistance. Its activation leads to the downstream activation of pathways such as PI3K/Akt and MAPK, promoting cell survival and proliferation.[5][12]
Axl Signaling Pathway Inhibition
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is often mutated or overexpressed in various cancers.[13][14] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[14]
EGFR Signaling Pathway Inhibition
Data Interpretation and Troubleshooting
-
High Background in MTT Assay : Ensure complete removal of medium before adding DMSO. Check for contamination of reagents or cultures.
-
Poor Cell Fixation : Use ice-cold 70% ethanol and add it dropwise while vortexing to prevent cell clumping.
-
Low Transfection Efficiency (for mechanistic studies) : Optimize transfection protocols for the specific cell line being used.
-
Inconsistent Flow Cytometry Results : Ensure proper compensation settings and gate on single cells to exclude doublets.
By following these detailed protocols and considering the potential signaling pathways, researchers can effectively evaluate the therapeutic potential of novel pyrrolo[2,3-d]pyrimidine compounds in a robust and reproducible manner.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcf7.com [mcf7.com]
- 7. editxor.com [editxor.com]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Introduction
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a synthetic compound belonging to the pyrrolopyrimidine class of molecules. Derivatives of this scaffold have been investigated for various therapeutic applications, including as kinase inhibitors for cancer immunotherapy.[1][2][3] The pyrrolo[2,3-d]pyrimidine core is a key feature in several biologically active compounds, and its derivatives have shown potential to induce cell-cycle arrest and apoptosis in cancer cell lines.[4][5][6] This document provides a detailed protocol for analyzing the cell cycle distribution of cultured cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique for assessing cell cycle status by quantifying the DNA content of individual cells.[7][8][9] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[7][10] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7][9]
These application notes are intended for researchers in cell biology, oncology, and drug development to evaluate the effects of this compound on cell proliferation and to determine the specific phase of cell cycle arrest.
Data Presentation: Expected Outcomes
Following treatment with an effective concentration of this compound, a shift in the cell cycle distribution is anticipated. The following tables present hypothetical data illustrating potential cell cycle arrest in G1 or G2/M phase.
Table 1: Hypothetical Cell Cycle Distribution Following Treatment with this compound (Inducing G1 Arrest)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| Compound | 1.0 | 75.8 ± 4.2 | 15.1 ± 1.9 | 9.1 ± 1.3 |
| Compound | 5.0 | 85.3 ± 3.9 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| Positive Control (e.g., Lovastatin) | 10.0 | 82.1 ± 4.5 | 10.4 ± 1.5 | 7.5 ± 1.0 |
Table 2: Hypothetical Cell Cycle Distribution Following Treatment with this compound (Inducing G2/M Arrest)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 54.8 ± 2.9 | 29.1 ± 2.2 | 16.1 ± 1.5 |
| Compound | 1.0 | 40.2 ± 3.5 | 25.3 ± 2.8 | 34.5 ± 3.1 |
| Compound | 5.0 | 25.7 ± 2.1 | 18.9 ± 1.7 | 55.4 ± 4.3 |
| Positive Control (e.g., Nocodazole) | 0.1 | 15.6 ± 1.8 | 10.2 ± 1.3 | 74.2 ± 5.6 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[11]
-
Flow cytometry tubes
-
Cell culture plates (e.g., 6-well plates)
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
After incubation, collect the culture medium (which may contain detached cells) from each well into a labeled flow cytometry tube.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Carefully discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS. Ensure a single-cell suspension by gentle pipetting.[12]
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12][13]
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.[12][13]
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 300 x g for 5 minutes.[12]
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 200 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1 mL of PI staining solution.[12]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[11][12]
-
(Optional) Filter the cell suspension through a 40 µM nylon mesh to remove cell aggregates.[13]
-
Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm, and emission is collected in the red fluorescence channel (e.g., FL-2 or FL-3, ~617 nm).[10]
-
Collect data for at least 10,000 events per sample.
-
Use flow cytometry software to generate a DNA content histogram and apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.[14]
Visualizations
Signaling Pathway
The cell cycle is a highly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[15][16] Cell cycle checkpoints ensure the proper timing of events and can halt progression in response to stimuli like DNA damage or anti-proliferative compounds.[17] The diagram below illustrates a generalized signaling pathway for cell cycle arrest at the G1/S and G2/M checkpoints, which could be induced by a kinase inhibitor like this compound.
Caption: Generalized cell cycle arrest signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells [mdpi.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. scispace.com [scispace.com]
- 16. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Investigating the Anti-Proliferative Effects of Isoindole-1,3-dione Derivatives on HeLa and C6 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-proliferative effects of isoindole-1,3-dione derivatives on human cervical cancer (HeLa) and rat glioma (C6) cell lines. The provided methodologies are based on established research and offer a framework for screening and characterizing the cytotoxic and apoptotic potential of this class of compounds.
Introduction
Isoindole-1,3-dione, a derivative of phthalimide, serves as a crucial scaffold in the development of new therapeutic agents due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Research has demonstrated that certain isoindole-1,3-dione derivatives exhibit significant anti-proliferative effects against various cancer cell lines.[3][4][5] This document focuses on the evaluation of these derivatives against HeLa and C6 cells, providing quantitative data and detailed protocols for key assays.
The protocols outlined below cover essential experimental procedures, from basic cell culture to specific assays for determining cell proliferation and apoptosis, enabling researchers to systematically assess the anticancer potential of novel isoindole-1,3-dione derivatives.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of synthesized isoindole-1,3-dione derivatives was evaluated against HeLa and C6 cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.
Table 1: IC50 Values of Isoindole-1,3-dione Derivatives on HeLa and C6 Cell Lines
| Compound | HeLa IC50 (µM) | C6 IC50 (µM) | Reference |
| Compound 7 | >100 | >100 | [3] |
| Compound 9 | 20.31 ± 0.01 | 47.71 ± 0.02 | [3] |
| Compound 11 | 22.18 ± 0.01 | 37.59 ± 0.01 | [3] |
| 5-FU (Control) | 23.42 ± 0.01 | 45.42 ± 0.01 | [3] |
Data extracted from Gurdal et al., 2020.[3]
Experimental Protocols
Cell Culture
3.1.1. HeLa Cell Culture
HeLa cells, a human cervical adenocarcinoma cell line, are adherent cells with an epithelial morphology.[2][6]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][6]
-
Subculturing:
-
When cells reach 70-80% confluency, remove the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a subcultivation ratio of 1:2 to 1:4.
-
Renew the medium every 2 to 3 days.[6]
-
3.1.2. C6 Cell Culture
C6 cells are an adherent rat glioma cell line.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same general procedure as for HeLa cells. When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and plate them in new culture vessels.
-
Anti-proliferative Activity Assessment (BrdU Assay)
The Bromodeoxyuridine (BrdU) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
Materials:
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Seed HeLa or C6 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations (e.g., 5, 25, 50, 100 µM) of the isoindole-1,3-dione derivatives and a positive control (e.g., 5-Fluorouracil) for 48 hours.[3]
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and add the Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops (5-30 minutes).
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 values.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain late apoptotic and necrotic cells.
-
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the isoindole-1,3-dione derivatives at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Experimental Workflow
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culturing HeLa cells | RE-Place [re-place.be]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. atcc.org [atcc.org]
- 5. elabscience.com [elabscience.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
"techniques for measuring the mechanism of action of novel kinase inhibitors"
Application Notes and Protocols for Researchers in Drug Discovery
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, offering promising therapeutic avenues for a multitude of diseases, including cancer and inflammatory disorders. A critical step in this process is the detailed characterization of the inhibitor's mechanism of action (MoA). Understanding how a compound interacts with its target kinase and the resulting cellular consequences is paramount for optimizing lead compounds and predicting clinical efficacy.
This document provides a comprehensive overview of key techniques and detailed protocols for elucidating the MoA of novel kinase inhibitors. It is designed to guide researchers, scientists, and drug development professionals through the essential biochemical, biophysical, and cell-based assays required for a thorough characterization.
I. Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. These assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).
Luminescence-Based Kinase Activity Assay
A widely used method for quantifying kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction.[1][2] Luminescence-based assays, such as ADP-Glo™, offer high sensitivity and a broad dynamic range.[3]
Table 1: Example Inhibitory Activity of a Novel Kinase Inhibitor
| Kinase Target | Novel Inhibitor IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 5 |
| Kinase B | 850 | 12 |
| Kinase C | >10,000 | 25 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control.[4]
Protocol 1: In Vitro Luminescence-Based Kinase Activity Assay
Objective: To determine the IC50 value of a novel kinase inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP
-
Novel kinase inhibitor (and control inhibitor, e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Perform a serial dilution in DMSO to create a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase activity assay.
II. Biophysical Methods: Probing the Binding Interaction
Biophysical techniques provide direct evidence of inhibitor binding to the target kinase and can reveal crucial information about the binding kinetics and thermodynamics.[5][6]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of binding events. It allows for the determination of association (kon) and dissociation (koff) rate constants, providing insights into the inhibitor's residence time on the target.[7][8][9]
Table 2: Example Kinetic Parameters from SPR Analysis
| Inhibitor | Target Kinase | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time (τ = 1/koff) (min) |
| Compound A | Kinase A | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 | 33.3 |
| Compound B | Kinase A | 2.0 x 10⁵ | 1.0 x 10⁻³ | 5.0 | 16.7 |
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of a novel kinase inhibitor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant kinase
-
Novel kinase inhibitor
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
Procedure:
-
Kinase Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the kinase solution in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of inhibitor concentrations in running buffer.
-
Inject the inhibitor solutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.[10]
-
Caption: General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][12][13]
Table 3: Example Thermodynamic Parameters from ITC Analysis
| Inhibitor | Target Kinase | KD (nM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound C | Kinase B | 50 | 1.02 | -8.5 | -1.5 |
| Compound D | Kinase B | 75 | 0.98 | -4.2 | -5.8 |
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of inhibitor binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant kinase
-
Novel kinase inhibitor
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the kinase and dissolve the inhibitor in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both solutions before the experiment.
-
-
Titration:
-
Fill the sample cell with the kinase solution.
-
Load the injection syringe with the inhibitor solution.
-
Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
III. Cell-Based Assays: Assessing Target Engagement and Downstream Effects
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and modulate downstream signaling pathways.[16][17][18]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a specific kinase in living cells.[19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An inhibitor that engages the target will displace the tracer, leading to a decrease in the BRET signal.[16]
Table 4: Example Cellular Target Engagement Data
| Inhibitor | Target Kinase | Cellular IC50 (nM) |
| Compound E | Kinase A | 150 |
| Compound F | Kinase A | 2500 |
Protocol 4: NanoBRET™ Target Engagement Assay
Objective: To quantify inhibitor-kinase engagement in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the inhibitor in Opti-MEM®.
-
Add the tracer and inhibitor dilutions to the cells.
-
Add the Nano-Glo® Substrate.
-
Incubate at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal using a plate reader.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in cells and tissues.[20] The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[21][22] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[23]
Table 5: Example CETSA® Data
| Treatment | Target Kinase | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle | Kinase A | 52.5 | - |
| Inhibitor G | Kinase A | 57.0 | +4.5 |
Protocol 5: Cellular Thermal Shift Assay (CETSA®) with Western Blotting
Objective: To confirm target engagement by measuring the thermal stabilization of the target kinase.
Materials:
-
Cultured cells
-
Novel kinase inhibitor
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with the inhibitor or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Quantify the protein concentration in the soluble fractions.
-
Perform SDS-PAGE and western blotting using an antibody against the target kinase.
-
-
Data Analysis:
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι | Sciety [sciety.org]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 12. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Khan Academy [khanacademy.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 20. benchchem.com [benchchem.com]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below. The calculated LogP of 1.7585 suggests that the compound has moderate lipophilicity, which can contribute to its poor aqueous solubility.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₄O₂ | [1] |
| Molecular Weight | 264.24 g/mol | [1] |
| Calculated LogP | 1.7585 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Q2: Why does my compound precipitate when I dilute the DMSO stock solution into an aqueous buffer for my assay?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but has low solubility in aqueous solutions. When the DMSO stock is diluted into your aqueous assay buffer, the solvent environment changes drastically, causing the compound to crash out of the solution.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A3: Kinetic solubility is the concentration of a compound that appears to be in solution after being rapidly diluted from a high-concentration stock (like DMSO) into an aqueous buffer. It represents a supersaturated, metastable state. Thermodynamic solubility , or equilibrium solubility, is the true solubility of the compound in a saturated solution at equilibrium.[2][3] For most in vitro assays, which are typically run for a limited duration, kinetic solubility is often the more practical and relevant measure.[4] However, for longer-term experiments, understanding the thermodynamic solubility is crucial to avoid precipitation over time.[4]
Q4: Can pH modification improve the solubility of this compound?
A4: The this compound molecule has basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system. Therefore, adjusting the pH of your aqueous buffer to be more acidic may increase its solubility by protonating these nitrogens. However, the extent of solubility improvement will depend on the pKa of the compound, and it is essential to ensure that the chosen pH is compatible with your assay system.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Issue | Possible Cause | Recommended Action |
| Compound precipitates immediately upon addition to aqueous buffer. | Poor aqueous solubility. | 1. Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible while maintaining the compound in solution. A final DMSO concentration of <1% is generally recommended for cell-based assays. 2. Use Co-solvents: Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) can sometimes improve solubility upon dilution.[5] 3. pH Adjustment: Test the solubility in buffers with different pH values (e.g., pH 5.0, 6.0, 7.4). |
| Compound precipitates over the course of the experiment. | The initial concentration exceeds the thermodynamic solubility. | 1. Lower the Final Concentration: Reduce the final concentration of the compound in your assay to below its thermodynamic solubility limit. 2. Incorporate Solubilizing Excipients: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer to enhance and maintain solubility. |
| High variability in experimental results. | Inconsistent compound solubility or precipitation between wells or experiments. | 1. Standardize Solution Preparation: Ensure a consistent and robust protocol for preparing your dosing solutions. This includes the order of addition and mixing techniques. 2. Visually Inspect for Precipitation: Before starting the assay, visually inspect your final solutions for any signs of precipitation. Centrifugation of the final diluted solution and using the supernatant can also be considered. 3. Pre-dissolve in Serum: For cell-based assays, pre-incubating the compound in media containing fetal bovine serum (FBS) can sometimes aid solubility due to the binding of the compound to albumin. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Determine Experimental Solubility: Perform a solubility assessment under your specific assay conditions to understand the maximum achievable concentration. 2. Employ Solubility Enhancement Techniques: Utilize the methods described in this guide, such as co-solvents, pH adjustment, or the use of excipients, to increase the concentration of the dissolved compound. |
Illustrative Solubility Data
Table 1: Illustrative Kinetic Solubility in Different Solvents
| Solvent System | Illustrative Solubility (µM) | Notes |
| 100% DMSO | > 10,000 | The compound is likely highly soluble in pure DMSO. |
| 100% Ethanol | ~500 | Solubility is expected to be lower in ethanol compared to DMSO. |
| PBS (pH 7.4) with 1% DMSO | < 10 | This highlights the significant drop in solubility in aqueous buffer. |
| Acetate Buffer (pH 5.0) with 1% DMSO | 20 - 50 | Acidic pH may improve solubility. |
| PBS (pH 7.4) with 1% DMSO + 1% Tween® 80 | 50 - 100 | Surfactants can significantly enhance apparent solubility. |
| PBS (pH 7.4) with 1% DMSO + 10 mM HP-β-CD | > 100 | Cyclodextrins are effective at increasing the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol provides a method to estimate the kinetic solubility of the compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: To a separate 96-well plate, add the appropriate volume of your chosen aqueous assay buffer. Then, rapidly add a small, fixed volume of each DMSO concentration from the dilution plate to the buffer plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Improving Solubility with Co-solvents and Excipients
This protocol outlines a systematic approach to screen for effective solubilizing agents.
-
Prepare Co-solvent/Excipient Stocks: Prepare stock solutions of various co-solvents (e.g., Ethanol, PEG 400) and excipients (e.g., 10% w/v HP-β-CD, 10% w/v Tween® 80) in your chosen aqueous buffer.
-
Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Test Formulations: In separate microcentrifuge tubes, prepare different formulations by adding the compound's DMSO stock to the various co-solvent/excipient stock solutions to achieve the desired final compound and excipient concentrations. Ensure the final DMSO concentration is consistent across all formulations.
-
Equilibration: Vortex each tube briefly and allow them to equilibrate at room temperature for at least one hour.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
References
Technical Support Center: Optimizing Dosage of Pyrrolo[2,3-d]pyrimidine Derivatives in Animal Studies
Disclaimer: Specific in vivo data, including optimized dosage, pharmacokinetics, and toxicology, for 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is not currently available in the public domain. The following guidance is based on published research for structurally related pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and is intended to serve as a general resource for researchers. It is imperative to conduct compound-specific dose-finding and toxicity studies for your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: Based on its core structure, this compound is predicted to function as a kinase inhibitor. The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in molecules designed to target the ATP-binding site of various kinases.[1][2] Depending on the specific substitutions on this core structure, it could potentially inhibit a range of kinases, including but not limited to Janus kinases (JAKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase.[1][2][3][4] The isoindoline-1,3-dione moiety may also contribute to the biological activity of the compound.
Q2: What are the potential therapeutic applications of this class of compounds?
A2: Pyrrolo[2,3-d]pyrimidine derivatives are being actively investigated for a variety of therapeutic applications, primarily in oncology and autoimmune diseases.[1] Their ability to inhibit kinases involved in cell signaling pathways makes them attractive candidates for treating various cancers. Additionally, their potential to modulate immune responses through JAK inhibition makes them relevant for autoimmune and inflammatory conditions.
Q3: Where can I find information on the synthesis of this compound?
A3: The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives is described in the scientific literature. While a specific protocol for this exact molecule might require a more targeted search, general synthetic routes often involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by the addition of the isoindoline-1,3-dione moiety.
Troubleshooting Guides for Animal Studies
Problem 1: Poor Compound Solubility and Formulation Issues
-
Possible Cause: The compound may have low aqueous solubility, a common characteristic of small molecule kinase inhibitors.
-
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of biocompatible vehicles to identify a suitable solvent system. Common vehicles for oral administration include corn oil, 0.5% methylcellulose, or a solution of PEG400 and water. For intravenous administration, a solution containing DMSO, PEG400, and saline might be appropriate.
-
Solubility Enhancement: Consider using co-solvents, surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.
-
Particle Size Reduction: Micronization or nano-milling of the compound can increase its surface area and improve dissolution rates.
-
Salt Formation: If applicable, investigate the formation of a more soluble salt of the compound.
-
Problem 2: High Variability in Efficacy or Pharmacokinetic Data
-
Possible Cause: This could be due to inconsistent dosing, instability of the formulation, or variability in animal handling and genetics.
-
Troubleshooting Steps:
-
Formulation Stability: Ensure your dosing solution is stable over the course of the experiment. Prepare fresh formulations daily if necessary and protect from light and temperature fluctuations.
-
Dosing Accuracy: Use calibrated equipment for dosing and ensure consistent administration technique (e.g., gavage needle placement).
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study.
-
Fasting: For oral dosing, consider fasting the animals overnight to reduce variability in gastrointestinal absorption.
-
Problem 3: Observed Toxicity or Adverse Events
-
Possible Cause: The administered dose may be too high, or the compound may have off-target effects.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a level that is better tolerated. Conduct a maximum tolerated dose (MTD) study to identify the highest dose that does not cause significant toxicity.
-
Monitor Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential target organ toxicity.
-
Off-Target Profiling: If resources permit, screen the compound against a panel of kinases and other relevant targets to identify potential off-target activities that could contribute to toxicity.
-
Quantitative Data from Related Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Note: The following tables summarize data from published studies on various pyrrolo[2,3-d]pyrimidine derivatives and are for illustrative purposes only.
Table 1: In Vitro Potency of Representative Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Aurora A | 0.74 | [3] |
| Pyrrolo[2,3-d]pyrimidine | RET-wt | Low nanomolar | [4] |
| Pyrrolo[2,3-d]pyrimidine | RET V804M | Low nanomolar | [4] |
| Pyrrolo[3,2-d]pyrimidine | KDR | Variable | [5] |
Table 2: In Vivo Dosage of Representative Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors in Animal Models
| Animal Model | Compound | Dose | Route of Administration | Therapeutic Area | Reference |
| Mice (Xenograft) | Pyrrolopyrimidine derivative | Not Specified | Not Specified | Cancer | [6] |
| Nude Mice (Xenograft) | N-benzylisoindole-1,3-dione | Not Specified | Not Specified | Cancer | [7] |
Experimental Protocols
General Protocol for Oral Administration in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Formulation Preparation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: The compound is administered orally (p.o.) once or twice daily at the predetermined dose level.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. Body weight and clinical signs are also recorded to assess toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers in tumor and surrogate tissues can also be analyzed.
General Protocol for Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Catheterization (Optional): For serial blood sampling, animals may be cannulated in the jugular vein.
-
Formulation Preparation: The compound is formulated for both intravenous (i.v.) and oral (p.o.) administration.
-
Dosing:
-
Intravenous: A single bolus dose is administered via the tail vein or a catheter.
-
Oral: A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at various time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.
Visualizations
Caption: A generalized signaling pathway for a receptor tyrosine kinase and the inhibitory action of a kinase inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new templates derived from pyrrolopyrimidine as selective multidrug-resistance-associated protein inhibitors in multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
"identifying and minimizing off-target effects of pyrrolo[2,3-d]pyrimidine inhibitors"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of pyrrolo[2,3-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with pyrrolo[2,3-d]pyrimidine kinase inhibitors?
A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] For pyrrolo[2,3-d]pyrimidine inhibitors, which often target the highly conserved ATP-binding site of kinases, off-target interactions can lead to a range of undesirable consequences, including toxicity, reduced efficacy, and misleading experimental results.[3][4][5] Understanding and controlling these effects is crucial for the development of safe and effective therapeutics.[2]
Q2: What are the initial steps to characterize the selectivity profile of a novel pyrrolo[2,3-d]pyrimidine inhibitor?
A2: A primary step is to perform comprehensive kinase profiling. This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions.[3][6][7] This can be achieved through various biochemical assays that measure the inhibitor's potency (e.g., IC50 values) against each kinase in the panel.[3][7]
Q3: How can I confirm that an observed cellular phenotype is due to on-target inhibition and not an off-target effect?
A3: Several strategies can be employed to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be an on-target effect.[8]
-
Rescue Experiments: Introduce a version of the target protein that has been mutated to be resistant to the inhibitor. If the phenotype is reversed or diminished, it confirms on-target activity.[8]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that the inhibitor is binding to its intended target within the cell.[8][9][10]
Q4: What are some common off-target effects observed with pyrrolo[2,3-d]pyrimidine-based JAK inhibitors?
A4: Pyrrolo[2,3-d]pyrimidine is a common scaffold for Janus Kinase (JAK) inhibitors.[11][12] Off-target effects of some JAK inhibitors can lead to side effects such as respiratory infections, nausea, headache, and acne.[13] More serious but rare side effects can include an increased risk of heart attack, stroke, blood clots, and cancer.[13][14] These risks are thought to be potentially linked to off-target binding effects.[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different kinase assay formats.
-
Possible Cause: Different assay technologies (e.g., radiometric vs. mobility shift vs. luminescence-based) can have varying sensitivities and dependencies on factors like ATP concentration.[3][16][17] For instance, the measured IC50 for an ATP-competitive inhibitor will be influenced by the ATP concentration in the assay.[16]
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure that the ATP concentration is consistent across different assays and, ideally, close to the physiological concentration or the Km of the kinase for ATP.
-
Compare Assay Principles: Understand the detection mechanism of each assay. For example, mobility shift assays directly measure substrate phosphorylation, while some luminescence assays measure ATP depletion.[16][18]
-
Data Quality Assessment: Compare the quality of data from different formats. Mobility shift assays have been reported to yield higher data quality in some cases.[3][17]
-
Orthogonal Validation: Use a binding assay in addition to activity assays to get a more complete picture of the inhibitor's interaction with the kinase.[7]
-
Issue 2: My inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay.
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or active efflux from the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cellular uptake studies to determine if the compound is reaching its intracellular target.
-
Evaluate Compound Stability: Test the stability of the inhibitor in cell culture media and in the presence of liver microsomes to assess metabolic degradation.
-
Confirm Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its target inside the cell.[8][10][19] A lack of a thermal shift would suggest the compound is not engaging the target in the cellular environment.
-
Issue 3: The observed phenotype does not align with the known function of the intended target.
-
Possible Cause: The phenotype may be driven by one or more off-target interactions.[8]
-
Troubleshooting Steps:
-
Comprehensive Off-Target Profiling: If not already done, screen the inhibitor against a broad kinome panel to identify other potent targets.[6][7]
-
Phosphoproteomics: Utilize mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition within the cell and identify affected off-target pathways.[8]
-
In Silico Analysis: Employ computational methods to predict potential off-targets based on the inhibitor's structure.[1][20][21] These predictions can then be experimentally validated.
-
Validate with a Structurally Different Inhibitor: As mentioned in the FAQs, using a different inhibitor for the same target can help confirm if the phenotype is on-target.[8]
-
Data Presentation
Quantitative data from selectivity profiling should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Kinase Selectivity Profile of a Hypothetical Pyrrolo[2,3-d]pyrimidine Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Selectivity Index (Off-Target/On-Target) |
| On-Target Kinase A | 10 | 98% | 1 |
| Off-Target Kinase B | 150 | 85% | 15 |
| Off-Target Kinase C | 800 | 60% | 80 |
| Off-Target Kinase D | >10,000 | <10% | >1000 |
| Off-Target Kinase E | 5,000 | 25% | 500 |
-
IC50: The concentration of the inhibitor required to inhibit 50% of the kinase activity.[7]
-
% Inhibition @ 1µM: The percentage of kinase activity inhibited at a fixed concentration of the compound.
-
Selectivity Index: The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase. A higher number indicates greater selectivity.[7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to verify the binding of an inhibitor to its target protein in intact cells.[8][9][19]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[8]
-
-
Heating Step:
-
Harvest the cells, wash them with PBS, and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step.[19]
-
-
Cell Lysis:
-
Lyse the cells through methods such as freeze-thaw cycles.[8]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[19]
-
Protocol 2: Biochemical Kinase Selectivity Profiling (Luminescence-Based Assay)
This protocol describes a general method for assessing inhibitor selectivity using an ADP-Glo™ or similar luminescence-based kinase assay.[4]
-
Reagent Preparation:
-
Prepare assay buffer, kinase solutions, substrate solutions, and a stock solution of the pyrrolo[2,3-d]pyrimidine inhibitor in DMSO.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the inhibitor at various concentrations (10-point dose-response curve) and control wells with DMSO.
-
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate to each well.
-
Pre-incubate the inhibitor and the enzyme for a defined period (e.g., 15 minutes) at room temperature.[4]
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[4]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for a specified time (e.g., 30-40 minutes).[4]
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent and incubating for another 30-60 minutes.[4]
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: Workflow for identifying, validating, and minimizing off-target effects.
Caption: Simplified JAK-STAT signaling pathway and the action of an inhibitor.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 13. goodrx.com [goodrx.com]
- 14. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. benchchem.com [benchchem.com]
- 20. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Kinase Assays with 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
<_end_thought>
This technical support center provides guidance for researchers, scientists, and drug development professionals using 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, a known multi-kinase inhibitor also identified as Lestaurtinib. This guide addresses common issues to ensure the generation of consistent and reliable data in kinase assays.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section covers specific issues that may arise during experimentation with this compound.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge and can stem from several factors:
-
ATP Concentration: Since this inhibitor is ATP-competitive, its IC50 value is highly dependent on the ATP concentration in the assay.[1][2][3] Variations in ATP concentration between experiments will lead to shifts in potency. It is recommended to use an ATP concentration at or near the Km of the kinase to ensure sensitivity and reflect the inhibitor's binding affinity (Ki).[1]
-
Compound Solubility: Poor solubility of the compound in the aqueous assay buffer can lead to its effective concentration being lower than the nominal concentration, resulting in underestimated potency.[4]
-
Enzyme Activity: The kinase itself may lose activity due to improper storage, handling, or multiple freeze-thaw cycles.[5] It is crucial to use a consistent concentration of active enzyme.
-
Assay Conditions: Variations in buffer pH, temperature, or incubation times can all impact enzyme kinetics and inhibitor potency.[6]
Q2: I'm observing high background signal in my kinase assay. How can I reduce it?
High background can mask the true signal and reduce the assay's dynamic range. Common causes and solutions include:
-
Plate Choice: For luminescence-based assays (e.g., ADP-Glo™), always use high-quality, opaque white microplates to maximize the signal and prevent well-to-well crosstalk.[5][7] For fluorescence assays, black plates are recommended to minimize background fluorescence.[5]
-
Reagent Quality: Contaminants in ATP or other reagents can contribute to the background signal.[5] Using fresh, high-purity reagents is essential.
-
Compound Interference: The inhibitor itself may be autofluorescent.[5][8] It is important to run controls with the compound in the absence of the kinase to assess its intrinsic signal.
Q3: The assay window (signal-to-background ratio) is too low. What steps can I take to improve it?
A robust assay requires a sufficient window between the positive and negative controls. To improve this:
-
Optimize Enzyme Concentration: Titrate the kinase to find a concentration that produces a strong signal within the linear range of the reaction.[5][9]
-
Optimize Reaction Time: Determine the optimal reaction time where the enzyme titration curve shows the largest dynamic range.[9]
-
Check Reagent Stability: Ensure that detection reagents are prepared fresh and have not degraded over time.[1]
Q4: I suspect the compound is precipitating in my assay buffer. How can I check and prevent this?
Compound precipitation is a common issue for hydrophobic small molecules.[4][10]
-
Visual Inspection: Visually check for any cloudiness or precipitate in the wells after adding the compound.[11]
-
Solubility Assay: Perform a kinetic solubility assay, such as nephelometry, to determine the concentration at which the compound precipitates in your specific assay buffer.[10]
-
Lower Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, typically below 1%, as higher concentrations can affect enzyme stability.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the compound stock to prevent abrupt precipitation.[4]
Q5: What are the optimal ATP concentrations to use when profiling this inhibitor?
The choice of ATP concentration is critical for ATP-competitive inhibitors.[2][3]
-
For Potency Determination (IC50): Use an ATP concentration close to the Michaelis constant (Km) of the kinase. This provides a sensitive measure of the inhibitor's potency.[1][3] If the Km is unknown, a common starting point is 10 µM, but it is highly recommended to determine the Km experimentally.[1]
-
For Cellular Relevance: To better mimic physiological conditions, perform assays at cellular ATP concentrations, which are typically in the millimolar (mM) range (e.g., 1 mM).[1][3]
Q6: How does the choice of kinase substrate affect the assay results?
The substrate identity and concentration are key variables.[6]
-
Substrate Specificity: Ensure the chosen substrate is suitable for the kinase being assayed.[5]
-
Substrate Concentration: The substrate concentration should be optimized. A common guideline is to use a final substrate concentration that is five times the amount of ATP per reaction.[9]
II. Quantitative Data Summary
The following tables provide reference data for assay development.
Table 1: Recommended Starting Concentrations for Common Kinase Targets of Lestaurtinib
| Kinase Target | Reported IC50 (in vitro) | Recommended Starting ATP Conc. | Reference |
| FLT3 | 2-3 nM | ~Km of FLT3 | [12][13] |
| JAK2 | 0.9 nM | ~Km of JAK2 | [14][15] |
| TrkA | 25 nM | ~Km of TrkA | [15] |
| CITK | 90 nM | ~Km of CITK | [16] |
Table 2: Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 Values | Variable ATP concentration | Standardize ATP concentration at or near the kinase's Km.[1] |
| Compound precipitation | Lower final DMSO concentration; perform serial dilutions.[4] | |
| Inconsistent enzyme activity | Aliquot enzyme to avoid freeze-thaw cycles; keep on ice.[1][5] | |
| High Background Signal | Crosstalk between wells | Use opaque white plates for luminescence assays.[7][17] |
| Contaminated reagents | Prepare fresh buffers and use high-purity ATP.[8] | |
| Compound autofluorescence | Run controls with compound alone to measure intrinsic signal.[5] | |
| Low Assay Window | Suboptimal enzyme concentration | Titrate enzyme to find the optimal concentration for a robust signal.[5][9] |
| Suboptimal reaction time | Determine the reaction time that provides the largest dynamic range.[9] | |
| Degraded detection reagents | Prepare detection reagents fresh before each experiment.[1] |
III. Experimental Protocols
Protocol 1: General Kinase Activity Assay (ADP-Glo™)
This protocol outlines a general procedure for measuring kinase activity by quantifying the amount of ADP produced.
-
Kinase Reaction:
-
To the wells of a 384-well white plate, add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.
-
Add 2.5 µL of the test compound (this compound) at various concentrations or vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.
-
Protocol 2: Compound Solubility Test (Nephelometry)
This protocol determines the kinetic solubility of the compound in a specific buffer.[10]
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
-
Assay:
-
Add 198 µL of the desired aqueous assay buffer to the wells of a clear 96-well plate.
-
Add 2 µL of each compound concentration from the DMSO serial dilutions to the buffer-containing wells (final DMSO concentration will be 1%).
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
-
IV. Diagrams
Diagram 1: Signaling Pathways Targeted by Lestaurtinib
Caption: Key kinase targets of Lestaurtinib and downstream effects.
Diagram 2: General Kinase Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Diagram 3: Troubleshooting Flowchart for Inconsistent IC50 Values
Caption: A logical guide for troubleshooting inconsistent IC50 data.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Portico [access.portico.org]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iris.unito.it [iris.unito.it]
- 17. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
Technical Support Center: Enhancing the Bioavailability of Orally Administered Pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of pyrrolo[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My orally administered pyrrolo[2,3-d]pyrimidine derivative shows very low plasma concentration. What are the potential causes?
A1: Low oral bioavailability for this class of compounds is common and can stem from several factors:
-
Poor Aqueous Solubility: Pyrrolo[2,3-d]pyrimidine derivatives are often large, complex heterocyclic molecules with low water solubility. This is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: These compounds can be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes (e.g., CYP3A4) before reaching systemic circulation.[1]
-
Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal epithelium can actively pump the drug back into the GI lumen, limiting its net absorption.[2][3]
-
Chemical Instability: The compound may be unstable in the varying pH environments of the GI tract, leading to degradation before it can be absorbed.
-
Poor Permeability: While many kinase inhibitors have high permeability (BCS Class II), some derivatives may inherently possess poor membrane permeability (BCS Class IV), hindering their passage across the intestinal wall.[4][5]
Q2: How can I determine if poor solubility is the main issue for my compound?
A2: You can perform the following in vitro tests:
-
Biopharmaceutics Classification System (BCS) Characterization: Determine the compound's solubility and permeability. A compound is considered poorly soluble if its highest single therapeutic dose is not soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.
-
In Vitro Dissolution Studies: Test the dissolution rate of your neat drug substance in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Slow or incomplete dissolution suggests a solubility problem.
Q3: What are the primary strategies to enhance the oral bioavailability of these derivatives?
A3: The main strategies focus on overcoming poor solubility and limiting pre-systemic metabolism and efflux:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Micronization and nanosuspension techniques increase the surface area of the drug, enhancing the dissolution rate.[6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which has a higher apparent solubility and dissolution rate.[4][5][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may also inhibit P-gp.[10]
-
-
Chemical Modification (Prodrugs): A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug. This approach can be used to temporarily mask the physicochemical properties that limit oral absorption. For example, adding a phosphate or amino acid promoiety can increase solubility at higher pH values.[11][12][13][14]
-
Co-administration with Inhibitors:
Troubleshooting Guides
Issue 1: Inconsistent or highly variable plasma concentrations in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states. | Determine if the presence of food, particularly high-fat meals, significantly alters the Cmax and AUC of your compound. For example, with Ruxolitinib, a high-fat meal moderately decreased Cmax but had a minimal effect on AUC.[15] |
| pH-Dependent Solubility | Your compound may be a weak base with high solubility in the low pH of the stomach but precipitates at the higher pH of the small intestine. | Evaluate solubility at different pH values (1.2, 4.5, 6.8). If pH-dependent solubility is confirmed, consider enteric-coated formulations or a prodrug strategy that improves solubility at neutral pH.[11][12] |
| Formulation Instability | The physical form of your compound in the formulation (e.g., an amorphous solid dispersion) is converting to a more stable, less soluble crystalline form. | Perform solid-state characterization (e.g., XRD, DSC) of your formulation before and after stability testing to check for recrystallization. |
Issue 2: A formulation with improved in vitro dissolution does not translate to improved in vivo bioavailability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes. | This will help quantify the extent of metabolic degradation. If metabolism is high, a higher dose or a different delivery system that utilizes lymphatic transport might be needed. |
| P-gp Efflux | Use in vitro cell-based assays (e.g., Caco-2 permeability assays) with and without a P-gp inhibitor. | An increase in the apparent permeability (Papp) in the presence of the inhibitor indicates that your compound is a P-gp substrate.[1] |
| Precipitation in the GI Tract | The formulation may create a supersaturated solution that is not stable, leading to precipitation of the drug before it can be absorbed. | Use in vitro dissolution tests that simulate the transition from the stomach to the intestine (transfer models) to observe for precipitation.[16] Including precipitation inhibitors in the formulation may be necessary. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for Tofacitinib, a pyrrolo[2,3-d]pyrimidine derivative, comparing an immediate-release (IR) and a modified-release (MR) formulation. This data illustrates how formulation changes can alter the pharmacokinetic profile to achieve a different dosing regimen.
Table 1: Single-Dose Pharmacokinetic Parameters of Tofacitinib Formulations in Healthy Volunteers
| Parameter | Tofacitinib MR 11 mg (Once Daily) | Tofacitinib IR 2x5 mg |
| AUCinf (ng*h/mL) | 297.5 | 286.3 |
| Cmax (ng/mL) | 40.75 | 44.10 |
| Tmax (h) | 4.0 | 0.5 |
| t1/2 (h) | 5.71 | 3.41 |
Data sourced from a study in healthy volunteers.[17] AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Terminal half-life.
Table 2: Steady-State Pharmacokinetic Parameters of Tofacitinib Formulations
| Parameter | Tofacitinib XR 11 mg (Once Daily) | Tofacitinib IR 5 mg (Twice Daily) |
| AUCtau (ng*h/mL) | 280.9 | 271.8 |
| Cmax (ng/mL) | 40.5 | 55.4 |
| Cmin (ng/mL) | 3.1 | 4.5 |
| Tmax (h) | 4.0 | 1.0 |
| t1/2 (h) | 5.9 | 3.2 |
Data from a study evaluating an extended-release (XR) formulation.[18] AUCtau: Area under the plasma concentration-time curve over a dosing interval. Cmin: Minimum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by the Solvent-Antisolvent Method
This protocol provides a general framework for preparing a nanosuspension, a technique used to increase the dissolution rate by reducing particle size.
Objective: To prepare a nanosuspension of a poorly water-soluble pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
Pyrrolo[2,3-d]pyrimidine derivative (API)
-
Solvent (e.g., Methanol, Acetone, Ethanol)
-
Antisolvent (e.g., Purified water)
-
Stabilizer(s) (e.g., HPMC, Pluronic F68, PVP)
-
Probe sonicator or high-pressure homogenizer
Methodology:
-
Preparation of the Organic Phase: Dissolve the API in a suitable organic solvent to create a saturated or near-saturated solution.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer(s) in the antisolvent (water). The choice and concentration of the stabilizer are critical to prevent particle agglomeration.
-
Precipitation: Inject the organic solution into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the API to precipitate as fine particles.
-
Homogenization: Immediately subject the resulting suspension to high-energy processing, such as probe sonication or high-pressure homogenization, to further reduce the particle size to the nanometer range and prevent crystal growth.[19]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge to assess the stability of the suspension.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to the unprocessed API using a USP Apparatus 2 (paddle) in biorelevant media.[20]
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol outlines the preparation of a solid dispersion to enhance solubility by converting the crystalline drug into an amorphous form.
Objective: To prepare a solid dispersion of a pyrrolo[2,3-d]pyrimidine derivative with a hydrophilic carrier.
Materials:
-
Pyrrolo[2,3-d]pyrimidine derivative (API)
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC E100, PEG 4000)[4][9]
-
Solvent (e.g., Ethanol, Methanol, Dichloromethane)
Methodology:
-
Dissolution: Dissolve both the API and the hydrophilic carrier in a common volatile solvent. The drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4) must be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This should be done at a controlled temperature to avoid thermal degradation. The process results in a solid mass or film.
-
Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Then, mill and sieve the solid dispersion to obtain a powder with uniform particle size.
-
Characterization:
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the polymer matrix. The absence of a melting point peak for the drug in the DSC thermogram and the absence of characteristic crystalline peaks in the XRD pattern indicate an amorphous dispersion.
-
Saturation Solubility: Determine the apparent solubility of the solid dispersion in water or buffer and compare it to the crystalline API.
-
In Vitro Dissolution: Perform dissolution testing as described in the nanosuspension protocol to evaluate the enhancement in drug release.[21][22]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug strategy: molecular design for improving oral drug absorption [ouci.dntb.gov.ua]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 15. Ruxolitinib a New Oral Option for the Treatment of Patients with Intermediate- or High-Risk Myelofibrosis Disorders | Value-Based Cancer Care [valuebasedcancer.com]
- 16. drug-dev.com [drug-dev.com]
- 17. Pharmacokinetics, Bioavailability and Safety of a Modified-Release Once-Daily Formulation of Tofacitinib in Healthy Volunteers - ACR Meeting Abstracts [acrabstracts.org]
- 18. Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ybcp.ac.in [ybcp.ac.in]
- 22. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiotoxicity of Pyrrole Indolin-2-One Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the cardiotoxicity of pyrrole indolin-2-one based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cardiotoxicity associated with pyrrole indolin-2-one based kinase inhibitors like Sunitinib?
A1: The cardiotoxicity of these inhibitors is multifactorial, involving both on-target and off-target effects. Key mechanisms include:
-
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): This on-target effect can lead to endothelial dysfunction, hypertension, and impaired cardiac repair mechanisms.[1]
-
Off-target inhibition of AMP-activated protein kinase (AMPK): Sunitinib directly inhibits AMPK, a crucial regulator of cellular energy homeostasis in cardiomyocytes. This inhibition can lead to mitochondrial dysfunction, ATP depletion, and subsequent cardiomyocyte death.[1][2]
-
Inhibition of the ribosomal S6 kinase (RSK) pathway: This pro-survival pathway is inhibited by some of these agents, contributing to caspase-dependent apoptosis of cardiomyocytes.[1][3]
-
Mitochondrial Dysfunction: These inhibitors can cause mitochondrial swelling, damage to cristae, and release of cytochrome c, triggering the intrinsic apoptotic pathway.[3][4]
-
Induction of Ferroptosis: Sunitinib has been shown to induce Nrf2-dependent ferroptosis, a form of iron-dependent programmed cell death, contributing to cardiac injury.[5]
Q2: What are the most common cardiotoxic side effects observed clinically with this class of inhibitors?
A2: The most frequently reported cardiovascular adverse events include:
-
Hypertension: This is a very common side effect, with reports of incidence ranging from 17% to 47% in patients treated with Sunitinib.[4][6][7]
-
Left Ventricular Ejection Fraction (LVEF) Decline: A significant reduction in LVEF is a key indicator of cardiotoxicity. For Sunitinib, LVEF declines of ≥10% have been reported in up to 28% of patients.[4][7]
-
Congestive Heart Failure (CHF): In some cases, the decline in cardiac function can progress to congestive heart failure.[4][7]
-
Myocardial Ischemia and Infarction: Although less common, these serious adverse events have been reported with inhibitors like Nintedanib and Regorafenib.[8][9][10]
-
QTc Prolongation: Some kinase inhibitors can affect cardiac ion channels, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening arrhythmias.
Q3: Are there any strategies to reduce the cardiotoxicity of these inhibitors in a preclinical setting?
A3: Yes, several strategies can be investigated preclinically:
-
Co-administration of Cardioprotective Agents:
-
ACE inhibitors and Angiotensin Receptor Blockers (ARBs): Agents like enalapril and valsartan have shown potential in mitigating chemotherapy-induced cardiotoxicity.
-
Beta-blockers: Carvedilol, in particular, has been studied for its cardioprotective effects against chemotherapy-induced cardiotoxicity.
-
-
Dose Reduction or Interruption: Studies have shown that cardiotoxicity can be reversible upon dose reduction or temporary cessation of treatment.[4]
-
Structural Modification of the Inhibitor: Rational drug design to improve kinase selectivity and reduce off-target effects on cardiac kinases is a key strategy. For instance, modifications to the pyrrole ring have been explored to reduce cardiotoxicity.
Troubleshooting Guides for In Vitro and In Vivo Cardiotoxicity Assessment
In Vitro Models: Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Issue 1: High variability in hiPSC-CM beating rate and contractility between wells.
-
Possible Cause: Inconsistent cell plating density, maturation state, or purity of the cardiomyocyte culture.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and accurate cell counting before plating.
-
Use a consistent, optimized seeding density for all experiments.
-
Allow sufficient time for the hiPSC-CMs to mature and form a stable, synchronously beating monolayer before drug exposure.
-
Verify the purity of the cardiomyocyte culture using cardiac-specific markers like cardiac troponin T (cTnT).[11]
-
Issue 2: Drug-induced cytotoxicity masks functional cardiotoxicity.
-
Possible Cause: The tested drug concentrations are too high, leading to widespread cell death that prevents the assessment of more subtle functional changes.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the concentration range that does not cause significant cell death.
-
Assess functional parameters (e.g., beating rate, contractility, calcium transients) at non-cytotoxic concentrations.
-
Use real-time cell analysis (RTCA) systems to simultaneously monitor cell viability and contractility.[11]
-
Issue 3: Discrepancy between in vitro results and in vivo cardiotoxicity.
-
Possible Cause: hiPSC-CMs have an immature phenotype compared to adult cardiomyocytes and lack the complex microenvironment of the heart.[12]
-
Troubleshooting Steps:
-
Utilize 3D culture models (e.g., engineered heart tissues) to better mimic the in vivo environment.[13][14]
-
Co-culture hiPSC-CMs with other cardiac cell types, such as cardiac fibroblasts and endothelial cells.
-
Consider the metabolic properties of the cells; for example, culturing in galactose-containing medium can force a more mature, oxidative metabolism.[15]
-
In Vivo Models: Zebrafish
Issue 1: Difficulty in assessing cardiotoxicity due to the small size and rapid heart rate of zebrafish larvae.
-
Possible Cause: Inadequate imaging and analysis tools.
-
Troubleshooting Steps:
-
Use high-speed video microscopy to accurately capture cardiac cycles.
-
Employ automated image analysis software to quantify heart rate, fractional shortening (a measure of contractility), and pericardial edema.
-
Utilize transgenic zebrafish lines with fluorescently labeled hearts (e.g., cmlc2:GFP) to enhance visualization.[16]
-
Issue 2: Drug delivery and concentration are inconsistent.
-
Possible Cause: Inefficient absorption of the drug from the water or variability in microinjection volume.
-
Troubleshooting Steps:
-
For drug administration via immersion, ensure consistent water volume and drug concentration for all embryos.
-
If using microinjection, calibrate the injection apparatus to deliver a precise and reproducible volume.
-
Consider the potential for drug metabolism by the zebrafish embryos.
-
Issue 3: Zebrafish model does not fully recapitulate human cardiotoxicity.
-
Possible Cause: Inherent physiological differences between zebrafish and humans, such as the regenerative capacity of the zebrafish heart.[17]
-
Troubleshooting Steps:
-
Use the zebrafish model for high-throughput screening to identify potential cardiotoxic compounds and then validate the findings in a mammalian model.
-
Focus on endpoints that are well-conserved between zebrafish and humans, such as effects on heart rate, rhythm, and basic contractility.[18]
-
Acknowledge the limitations of the model and interpret the data in the context of a broader preclinical safety assessment.[17][19]
-
Data Presentation
Table 1: Incidence of Cardiovascular Adverse Events with Pyrrole Indolin-2-One Based Kinase Inhibitors in Clinical Trials
| Kinase Inhibitor | Adverse Event | Incidence (All Grades) | Incidence (High Grade) | Reference(s) |
| Sunitinib | Hypertension | 17% - 47% | 8% | [4][6][7] |
| LVEF Decline (≥10%) | 28% | - | [4][7] | |
| Congestive Heart Failure | 8% | - | [4][7] | |
| Regorafenib | Hypertension | 29.8% - 43.8% | 9.9% | [20] |
| Hemorrhage | 8.6% | 1.2% | [20] | |
| Heart Failure | 2.9% | 2.9% | [20] | |
| Axitinib | Hypertension | 40% | - | [21] |
| Cardiomyopathy | 1.8% | - | [21] | |
| Nintedanib | Myocardial Infarction | Higher incidence in patients with cardiovascular risk | - | [9] |
Table 2: In Vitro Effects of Sunitinib on Cardiomyocytes
| Cell Model | Concentration | Effect | Reference(s) |
| hiPSC-CMs | ≥ 0.3 µmol/L | Decreased beating rate | [11] |
| 10 µmol/L | Decreased cell index (viability) | [11] | |
| 1 µmol/L | Time-dependent activation of caspase 3/7 (apoptosis) | [14] | |
| Rat Cardiac Fibroblasts | 3 µM and 10 µM | Reduced cell viability (necrosis and apoptosis) | [6][22] |
| 1-10 µM | Increased mitochondrial superoxide production | [6] |
Experimental Protocols
Protocol 1: Assessment of Sunitinib-Induced Cardiotoxicity in Human iPSC-CMs
-
Cell Culture:
-
Culture hiPSC-CMs on Matrigel-coated plates in appropriate maintenance medium until a confluent, synchronously beating monolayer is formed.
-
-
Drug Treatment:
-
Prepare a stock solution of Sunitinib in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Replace the medium in the hiPSC-CM cultures with the drug-containing medium.
-
-
Functional Assessment (24-48 hours post-treatment):
-
Beating Rate and Contractility: Record videos of the beating cardiomyocytes using a high-speed camera. Analyze the videos to determine the beat rate, amplitude, and duration of contraction and relaxation.
-
Calcium Transients: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM). Measure the fluorescence intensity changes during spontaneous contractions to assess calcium handling.
-
-
Cytotoxicity Assessment (48 hours post-treatment):
-
Cell Viability: Use a commercial cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions to quantify cell viability.
-
Apoptosis: Perform a TUNEL assay or use an Annexin V/Propidium Iodide staining kit to detect apoptotic and necrotic cells via flow cytometry or fluorescence microscopy.[4]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves to determine the EC50 (for functional effects) and IC50 (for cytotoxicity).
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways implicated in Sunitinib-induced cardiotoxicity.
Experimental Workflows
Caption: A generalized workflow for preclinical assessment of kinase inhibitor cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib induces cardiotoxicity through modulating oxidative stress and Nrf2-dependent ferroptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sunitinib and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II [frontiersin.org]
- 7. Cardiotoxicity associated with tyrosine kinase inhibitor sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib-Related Myocardial Injury during Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety of nintedanib in subgroups by cardiovascular risk at baseline in the TOMORROW and INPULSIS trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. ahajournals.org [ahajournals.org]
- 13. DSpace [repository.upenn.edu]
- 14. Exaggerated Cardiotoxicity of Sunitinib in Stressed 3-Dimensional Heart Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 19. Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Risk of regorafenib-induced cardiovascular events in patients with solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sunitinib and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of 4-amino-4-benzylpiperidine Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 4-amino-4-benzylpiperidine containing compounds.
Frequently Asked Questions (FAQs)
Q1: My 4-amino-4-benzylpiperidine containing compound exhibits high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
A1: The primary metabolic pathways for 4-amino-4-benzylpiperidine derivatives involve two main sites: the piperidine ring and the benzyl group.
-
Piperidine Ring Metabolism: The piperidine moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4.[1][2][3] Common metabolic transformations include N-dealkylation, C-hydroxylation at positions alpha to the nitrogen, and potential ring-opening.[4][5]
-
Benzyl Group Metabolism: The benzylamine moiety can be a substrate for both CYP enzymes and monoamine oxidases (MAOs), particularly MAO-B.[6][7][8][9][10] This can lead to the formation of the corresponding aldehyde and carboxylic acid metabolites.
-
Phase II Metabolism: While microsomal assays primarily assess Phase I metabolism, in a whole-cell system like hepatocytes, the amino group or hydroxylated metabolites can undergo conjugation reactions such as glucuronidation or sulfation.[11][12]
Q2: How can I identify the specific metabolic "hotspots" on my compound?
A2: Identifying metabolic soft spots is crucial for a targeted approach to improving stability. The most direct method is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system like human liver microsomes (HLM) or hepatocytes, followed by analysis of the incubate using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15] The resulting data will help identify the structures of the major metabolites, pinpointing the sites of metabolic modification.
Q3: What are the primary medicinal chemistry strategies to enhance the metabolic stability of my 4-amino-4-benzylpiperidine compound?
A3: Once metabolic hotspots are identified, several strategies can be employed:
-
Blocking Sites of Metabolism: Introducing substituents at or near the site of metabolism can sterically hinder enzyme access. Common "blocking groups" include fluorine or methyl groups.[16] For example, substitution on the benzyl ring can modulate its susceptibility to oxidation.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.
-
Bioisosteric Replacement: This involves replacing the 4-amino-4-benzylpiperidine core or its substituents with a structurally similar but more metabolically stable group that retains the desired pharmacological activity.[16][17][18][19]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes. Introducing polar groups can help achieve this.[20]
Q4: What are some common bioisosteric replacements for the 4-aminopiperidine moiety, and what are their potential impacts?
A4: Several bioisosteric replacements can be considered to improve metabolic stability while maintaining or improving biological activity.[16][17][18][19]
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Morpholine | Generally more metabolically stable due to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen and susceptibility to oxidation.[5] Can also improve solubility.[16] | The change in basicity and hydrogen bonding capacity may impact target engagement. |
| Piperazine | Offers an additional point for substitution to modulate properties. Can sometimes reduce hERG liability by lowering basicity. | May introduce new metabolic liabilities at the second nitrogen. |
| Azaspiro[3.3]heptane | Can increase metabolic stability and introduce three-dimensionality, potentially improving binding selectivity.[19] | More complex synthesis. May alter the exit vectors of substituents, impacting potency.[19] |
| Pyrrolidine/Azetidine | Smaller ring size can enhance metabolic stability and aqueous solubility. | May significantly alter the conformation and impact potency. |
Troubleshooting Guides
Issue 1: Rapid disappearance of the parent compound in the liver microsomal stability assay, even at the first time point (T=0).
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | Highly lipophilic compounds can bind to the plasticware or microsomal proteins, leading to an artificially low concentration at T=0.[21] 1. Use low-binding plates and pipette tips.[21] 2. Include a control with heat-inactivated microsomes to differentiate between binding and metabolism. 3. Measure the compound concentration at T=0 after adding microsomes to establish a true baseline.[21] |
| Chemical Instability | The compound may be unstable in the assay buffer (pH 7.4) or at 37°C.[22] 1. Run a control incubation in the assay buffer without microsomes and NADPH to assess chemical stability.[22] |
| Incorrect Reagent Concentration | Errors in the concentration of the test compound stock solution or microsomes. 1. Verify the concentrations of all stock solutions. 2. Ensure the microsomal protein concentration is appropriate for the assay (typically 0.25-1 mg/mL).[22] |
Issue 2: High variability in metabolic stability results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Microsome Activity | Microsome activity can vary between lots and with improper storage or handling. 1. Aliquot microsomes upon receipt to avoid multiple freeze-thaw cycles. 2. Always include positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) to ensure consistent microsomal activity.[23] |
| NADPH Regenerating System Issues | The NADPH regenerating system is crucial for CYP activity and can degrade over time. 1. Prepare the NADPH regenerating system fresh for each experiment.[22] 2. Ensure all components are stored correctly. |
| Precipitation of Test Compound | The compound may precipitate in the aqueous assay buffer, especially at higher concentrations. 1. Check for visible precipitation during the assay. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%). |
Issue 3: The compound is stable in microsomes but shows high clearance in hepatocytes.
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | Hepatocytes contain both Phase I and Phase II enzymes. Your compound may be rapidly undergoing conjugation (e.g., glucuronidation, sulfation) which is not typically measured in a standard microsomal assay.[11][12] 1. Analyze the hepatocyte incubate for conjugated metabolites using LC-MS/MS. |
| Active Uptake by Transporters | The compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and increased metabolism. 1. Investigate the involvement of specific uptake transporters using known inhibitors. |
| Metabolism by Non-CYP Enzymes | Hepatocytes contain other metabolic enzymes not present or active in microsomes (e.g., cytosolic enzymes). 1. Consider the potential for metabolism by other enzyme systems based on the compound's structure. |
Quantitative Data Summary
The following tables summarize in vitro metabolic stability data for representative piperidine-containing compounds and their analogs. Higher half-life (t½) and lower intrinsic clearance (CLint) values indicate greater metabolic stability.
Table 1: Metabolic Stability of Piperidine Analogs in Human Liver Microsomes (HLM)
| Compound/Analog | Therapeutic Area | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound A | Antipsychotic | 25 | 55 | Fictional Example[4] |
| Analog A-1 (N-dealkylated) | Antipsychotic | > 60 | < 10 | Fictional Example[4] |
| Compound B | MAO-B Inhibitor | 15 | 92 | Fictional Example |
| Analog B-1 (Fluorinated benzyl) | MAO-B Inhibitor | 45 | 31 | Fictional Example |
Table 2: Comparison of IC50 Values for MAO-B Inhibition of Substituted Benzylpiperidine Derivatives
| Compound | Substitution on Benzyl Ring | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| S5 | 3-Cl | 0.203 | 19.04 | [7][10] |
| S16 | 2-CN | 0.979 | - | [7][10] |
| Parent Compound | Unsubstituted | > 10 | - | Fictional Example |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes and NADPH.[24][25][26]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard in a quenching solution (e.g., ice-cold acetonitrile or methanol)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[22]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quenching solution with the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH.[22]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the peak area of the parent compound and the internal standard at each time point using LC-MS/MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.[5]
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[5]
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular uptake processes.[11][12][27][28]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution (10 mM in DMSO)
-
Internal standard in a quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Humidified incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours or overnight.
-
Prepare the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the attached hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding ice-cold quenching solution with the internal standard to the wells.
-
Scrape the cells and collect the entire well contents (cells and medium).
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the CLint calculation adjusted for the number of hepatocytes per well. CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) * incubation volume (µL).[11]
Visualizations
Caption: Generalized metabolic pathways for 4-amino-4-benzylpiperidine compounds.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Decision tree for troubleshooting high clearance results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 17. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - UK [thermofisher.com]
- 28. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
"refining synthesis protocols for higher yields of pyrrolo[2,3-d]pyrimidine derivatives"
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction protocols for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The questions are categorized by the type of reaction or challenge.
General Synthesis & Reaction Conditions
Q1: My overall yield for a multi-step synthesis of a pyrrolo[2,3-d]pyrimidine derivative is consistently low. What are the general aspects I should investigate first?
A1: Low overall yields in multi-step syntheses can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to side reactions and inhibit catalyst activity. For instance, in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the quality of precursors like ethyl cyanoacetate is critical.
-
Solvent and Reagent Quality: Use anhydrous solvents and reagents, especially for moisture-sensitive reactions like transition metal-catalyzed cross-couplings. Traces of water can lead to side reactions such as hydrodehalogenation in Buchwald-Hartwig aminations.[1]
-
Inert Atmosphere: For reactions involving organometallic catalysts (e.g., Palladium or Copper catalysts), maintaining a strict inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst deactivation through oxidation.[1]
-
Temperature Control: Precise temperature control is vital. Some reactions require heating to overcome activation barriers, while others might need cooling to prevent side product formation.
-
Purification Steps: Evaluate your purification methods at each step. Product loss during workup and chromatography is a common reason for diminished yields. Ensure the chosen solvent system for chromatography provides good separation and that the product is stable on the stationary phase.
Q2: I am attempting a one-pot synthesis of a polysubstituted pyrrolo[2,3-d]pyrimidine, but I am observing the formation of multiple side products. How can I improve the selectivity?
A2: One-pot reactions are efficient but can be prone to side product formation if not properly optimized.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For example, in a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, using tetra-n-butylammonium bromide (TBAB) as a catalyst at 50 °C in ethanol can lead to high yields of the desired pyrrolo[2,3-d]pyrimidine derivative while avoiding the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives.[2]
-
Reaction Conditions: Temperature and solvent can be tuned to favor the desired product. Running the reaction at a lower temperature might increase selectivity, although it could also decrease the reaction rate. Screening different solvents is also recommended.
-
Order of Reagent Addition: In some one-pot reactions, the order in which the reagents are added can be critical. Adding a particular reactant slowly or after the initial formation of an intermediate can prevent undesired side reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q3: My Suzuki-Miyaura coupling of a 4-chloro-pyrrolo[2,3-d]pyrimidine with a boronic acid is giving a very low yield. What are the common pitfalls?
A3: Low yields in Suzuki-Miyaura couplings involving chloro-pyrrolo[2,3-d]pyrimidines are a known issue.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the activation of the C-Cl bond. Standard catalysts may not be effective. Consider using more active catalyst systems.
-
Base: The choice and purity of the base are important. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or DMF are commonly used. Ensure the solvent is dry and degassed.
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.
-
Side Reactions: A common side product in these reactions is the formation of a biaryl from the coupling of two boronic acid molecules. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to more side products.
Q4: I am performing a Buchwald-Hartwig amination on a 4-chloro-pyrrolo[2,3-d]pyrimidine and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl chlorides.[1]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing side reactions.
-
Base Purity: Ensure the use of a high-purity, anhydrous base like sodium tert-butoxide (NaOtBu).[1] Traces of hydroxides or water can promote hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the amination pathway.[1]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that might favor side reactions. Sometimes, a lower temperature can also help, although it might require a longer reaction time.
Purification Challenges
Q5: I am having difficulty purifying my pyrrolo[2,3-d]pyrimidine derivative. It is poorly soluble in common organic solvents, making chromatography challenging.
A5: Poor solubility can indeed complicate purification.
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures for recrystallization. Sometimes a hot filtration followed by slow cooling can yield pure crystals.
-
Chromatography Modifications:
-
Solvent System: For column chromatography, you might need to use more polar solvent systems. Adding a small amount of a polar co-solvent like methanol or acetic acid to your eluent can sometimes improve solubility and chromatographic behavior.
-
Stationary Phase: Consider using a different stationary phase. If your compound is basic, using alumina instead of silica gel might be beneficial. Reverse-phase chromatography (C18) can also be an option for certain derivatives.
-
-
Salt Formation: If your derivative has a basic nitrogen, you could try to form a salt (e.g., hydrochloride or trifluoroacetate) which might have different solubility properties, potentially aiding in purification. After purification, the free base can be regenerated.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives under different conditions.
Table 1: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
| Route | Number of Steps | Overall Yield (%) | Catalyst | Reference |
| Route 1 | 5 | 42 | Cu | [3] |
| Besong's Method | - | 17 | Pd | [3] |
Table 2: One-pot, Three-component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [2]
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | None | EtOH | 120 | 40 |
| 2 | K₂CO₃ (10) | EtOH | 120 | 45 |
| 3 | DABCO (10) | EtOH | 120 | 42 |
| 4 | p-TSA (10) | EtOH | 90 | 60 |
| 5 | ZrOCl₂ (10) | EtOH | 90 | 65 |
| 6 | SDS (10) | EtOH | 90 | 62 |
| 7 | L-Proline (10) | EtOH | 90 | 70 |
| 8 | TBAB (5) | EtOH | 65 | 90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid[3]
Step 1: Synthesis of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine A Schlenk tube is charged with 2,4-dichloro-5-iodopyrimidine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (1.2 g, 8 mmol), and K₂CO₃ (3.3 g, 24 mmol). The tube is evacuated and refilled with argon three times. A solution of 3,3-diethoxyprop-1-yne (2.1 g, 16 mmol) in DMSO (16 mL) is then added. The reaction mixture is stirred at 115 °C for 24 hours.
Step 2: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde To a solution of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.6 g, 5 mmol) in THF, concentrated hydrochloric acid (1.5 mL) is added. After the reaction is complete (approx. 1 hour, monitored by TLC), water is added, and the mixture is extracted with EtOAc. The organic layer is washed with water and brine, then dried over Na₂SO₄.
Step 3: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1.25 g, 5 mmol) in DMF, oxone (3.6 g, 6 mmol) is added and the mixture is stirred for 6 hours. After the reaction is complete, water is added to precipitate the white solid product, which is then filtered to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Protocol 2: One-pot, Three-component Synthesis of a Polysubstituted Pyrrolo[2,3-d]pyrimidine Derivative[2]
A mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (5 mL) is stirred at 50 °C for 60-80 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up as appropriate for the specific product to isolate the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: A generalized experimental workflow for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: A logical troubleshooting guide for addressing low reaction yields.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
References
"overcoming drug resistance to EGFR inhibitors with novel pyrrolo[2,3-d]pyrimidines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel pyrrolo[2,3-d]pyrimidine derivatives to overcome drug resistance to EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which novel pyrrolo[2,3-d]pyrimidines overcome resistance to third-generation EGFR inhibitors?
A1: Third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, are rendered ineffective by acquired resistance mutations, most notably the C797S mutation.[1][2] This mutation alters the covalent binding site (cysteine at position 797) crucial for the inhibitor's mechanism of action.[1][2] Novel fourth-generation pyrrolo[2,3-d]pyrimidine derivatives are designed as non-covalent, ATP-competitive inhibitors that can effectively inhibit EGFR activity even in the presence of the T790M and C797S mutations.[3][4] Certain compounds, like 31r, have demonstrated potent inhibitory activity against triple-mutant EGFR (e.g., EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S).[3][4]
Q2: I am observing poor solubility of my pyrrolo[2,3-d]pyrimidine compound in aqueous buffers. What can I do?
A2: Many small molecule inhibitors, including pyrrolo[2,3-d]pyrimidine derivatives, have limited aqueous solubility. For in vitro assays, it is standard practice to dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium or assay buffer to the final desired concentrations. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. For in vivo studies, formulation in a suitable vehicle, such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water, is a common strategy to improve suspension and bioavailability.[5]
Q3: My cell viability assay results show high variability between replicates. What are the common causes and solutions?
A3: High variability in cell viability assays (e.g., MTT, MTS) can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is advisable to fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and the viability reagent (e.g., MTS, MTT).[6]
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, compounds, and reagents.
-
Compound Precipitation: Visually inspect the wells after adding the compound dilutions. If precipitation is observed, you may need to adjust your dilution scheme or the final concentration range.
Q4: I am not seeing inhibition of EGFR phosphorylation in my Western blot analysis. What should I check?
A4: If you are not observing the expected decrease in phosphorylated EGFR (p-EGFR) upon treatment with your pyrrolo[2,3-d]pyrimidine inhibitor, consider the following troubleshooting steps:
-
Cell Line Authentication: Confirm that your cell line expresses the target EGFR mutations (e.g., T790M, C797S) that your compound is designed to inhibit.
-
Compound Potency and Concentration: Verify the IC50 of your compound against the specific cell line. You may need to use a higher concentration or a different compound from the series.
-
Treatment Duration: The optimal time to observe maximal inhibition of EGFR phosphorylation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the best endpoint.
-
Ligand Stimulation: For some experimental setups, serum starvation followed by stimulation with EGF is necessary to activate the EGFR signaling pathway and observe a robust p-EGFR signal in the control group.
-
Antibody Quality: Ensure your primary antibodies for both total EGFR and p-EGFR are validated and working correctly. Run positive and negative controls to verify antibody performance.
Data on Novel Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors
The following tables summarize the inhibitory activities and pharmacokinetic properties of selected novel pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR Mutants
| Compound | Target EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| 31r | EGFR19del/T790M/C797S | Ba/F3 | <1 | [4] |
| EGFRL858R/T790M/C797S | Ba/F3 | <1 | [3][4] | |
| 31a | EGFR19del/T790M/C797S | Ba/F3 | 30.6 | [3] |
| EGFRL858R/T790M/C797S | Ba/F3 | 12.8 | [3] | |
| 12i | EGFRT790M | N/A (Enzymatic Assay) | 0.21 | |
| Wild-Type EGFR | N/A (Enzymatic Assay) | 22 | [7] | |
| B1 | EGFRL858R/T790M | N/A (Enzymatic Assay) | 13 | [8] |
| Wild-Type EGFR | N/A (Enzymatic Assay) | >1000 | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Compound 31r
| Parameter | Value | Experimental Model | Reference |
| Tumor Growth Inhibition | Significant Regression | PC-9 EGFR19del/T790M/C797S Xenograft | [3][4] |
| Dosing Regimen | 80 mg/kg, once daily | Mouse | [3][4] |
| Oral Bioavailability (F) | 24% | Mouse | [3][4] |
| Metabolic Half-life (T1/2) | 5.9 hours | Mouse | [3][4] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTS) Assay
This protocol outlines a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-d]pyrimidine compound on the proliferation of an EGFR-dependent cancer cell line.[6]
-
Cell Seeding:
-
Harvest and count cells (e.g., NCI-H1975 for T790M, or engineered Ba/F3 cells for triple mutations).
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes the procedure to assess the effect of a pyrrolo[2,3-d]pyrimidine inhibitor on the phosphorylation status of EGFR and its downstream targets like Akt and ERK.[9]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1.5 x 106) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 4 hours).
-
For some experiments, stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel pyrrolo[2,3-d]pyrimidine inhibitor in a mouse xenograft model.[5]
-
Tumor Implantation:
-
Culture the selected cancer cells (e.g., PC-9 harboring EGFR19del/T790M/C797S) to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
-
Drug Formulation and Administration:
-
Formulate the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administer the drug via the intended route (e.g., oral gavage) at the planned dosing schedule (e.g., once daily).
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Visualizations
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Caption: General workflow for preclinical evaluation of EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the selectivity of pyrrolo[2,3-d]pyrimidine compounds for specific kinase targets.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for designing selective pyrrolo[2,3-d]pyrimidine kinase inhibitors?
A1: The pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP.[1][2] Selectivity is primarily achieved by exploiting structural differences in the amino acid residues of the ATP-binding pockets of different kinases. Strategic modifications to the substituents on the pyrrolo[2,3-d]pyrimidine core allow the compound to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target kinase's active site, while avoiding interactions with off-target kinases.[1]
Q2: My pyrrolo[2,3-d]pyrimidine inhibitor shows activity against the target kinase but has poor selectivity against closely related kinases (e.g., KDR, other PDGFR family members). What general strategies can I employ to improve selectivity?
A2: Improving selectivity often involves targeting less conserved regions of the kinase domain. Consider the following:
-
Exploiting the "Back Pocket": Introduce bulky or flexible substituents that can access and bind to the less conserved "back pocket" of the ATP-binding site. This can lead to the development of Type II inhibitors, which bind to the inactive DFG-out conformation of the kinase and often exhibit greater selectivity.[3][4]
-
Targeting Gatekeeper Residues: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies among kinases. Modifying your compound to interact favorably with the target's gatekeeper residue while clashing with the gatekeeper of off-target kinases is a powerful strategy.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs with modifications at various positions of the pyrrolo[2,3-d]pyrimidine scaffold to identify key regions that influence selectivity.[3][5]
Q3: I am observing poor cellular potency despite good enzymatic activity. What could be the issue?
A3: A discrepancy between enzymatic and cellular activity can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Strategies to improve this include optimizing lipophilicity (LogP) and reducing polar surface area.
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell.
-
High Protein Binding: The compound may bind extensively to plasma proteins, reducing the free concentration available to engage the target in a cellular environment.
Q4: How can I mitigate off-target effects, particularly against kinases like KDR (VEGFR2), which can lead to toxicity?
A4: Minimizing KDR inhibition is a common challenge.[6] Strategies include:
-
Kinome Scanning: Profile your lead compounds against a broad panel of kinases to identify potential off-target liabilities early in the discovery process.
-
Structure-Based Design: Use crystal structures or homology models of your target kinase and key off-target kinases (like KDR) to design modifications that introduce steric hindrance or unfavorable interactions with the off-target's binding site.
-
Selectivity Assays: Routinely include KDR and other relevant off-target kinases in your screening cascade to guide SAR. For example, a study on RET inhibitors focused on optimizing a pyrrolo[2,3-d]pyrimidine core to gain selectivity over KDR, which was a dose-limiting toxicity concern for earlier multi-kinase inhibitors.[6]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization to form the pyrrole ring. | Harsh reaction conditions leading to decomposition. | Optimize reaction temperature and time. Consider using milder bases or catalysts. |
| Difficulty in the nucleophilic substitution at the 4-chloro position. | Poor reactivity of the starting aniline. | Use a more electron-rich aniline or consider using a catalyst like Pd(OAc)2 with a suitable ligand (e.g., BINAP) for a Buchwald-Hartwig amination reaction.[7] |
| Formation of multiple side products. | Lack of regioselectivity. | Protect reactive functional groups on your starting materials. Optimize the order of synthetic steps to avoid competing reactions. |
Issue 2: Inconsistent IC50 Values in Kinase Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Compound precipitation in the assay buffer. | Check the solubility of your compound in the final assay concentration. Consider using a small amount of DMSO or another co-solvent. |
| Instability of the compound under assay conditions. | Assess the chemical stability of your compound in the assay buffer over the time course of the experiment. | |
| Issues with ATP concentration. | Ensure the ATP concentration is consistent and ideally at or near the Km value for the specific kinase to accurately determine competitive inhibition. | |
| IC50 values are significantly higher than expected based on modeling. | The compound is binding in an unexpected mode. | Attempt to obtain a co-crystal structure of your inhibitor with the target kinase to understand the actual binding interactions. |
| The kinase enzyme used is of low quality or inactive. | Verify the activity of the kinase enzyme using a known potent inhibitor as a positive control. |
Quantitative Data Summary
Table 1: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitors
| Compound | CSF1R IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/CSF1R) |
| 1 | 1 | 20 | 20 |
| Pexidartinib (Control) | 9.7 | - | - |
| Erlotinib (Control) | - | 0.4 | - |
| Data extracted from a study on selective CSF1R inhibitors, highlighting the successful identification of compounds with high selectivity over EGFR.[4] |
Table 2: Activity of Multi-Targeted Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5k | 79 | 40 | 136 | - |
| Sunitinib (Control) | 93 | - | 261 | - |
| Erlotinib (Control) | 55 | - | - | - |
| Staurosporine (Control) | - | 38 | - | - |
| Data from a study developing multi-targeted kinase inhibitors, showing compound 5k's potency against several key cancer-related kinases.[8] |
Table 3: Aurora Kinase A Selectivity
| Compound | Aurora A IC50 (nM) | Selectivity vs. Aurora B |
| 11 | 0.74 | Improved selectivity over Alisertib |
| Alisertib (Control) | - | - |
| Data from a study on rationally designed Aurora A inhibitors, where compound 11 demonstrated potent and selective inhibition.[9] |
Experimental Protocols
General Protocol for Kinase Inhibition Assay (Enzymatic)
This protocol is a generalized procedure. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO.
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the kinase and its specific peptide substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in the reaction buffer to create a range of concentrations.
-
In a 96-well or 384-well plate, add the inhibitor dilutions.
-
Add the kinase and substrate solution to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. Common methods include:
-
LanthaScreen™: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
ADP-Glo™: A luminescence-based assay that measures ADP production.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General Protocol for Cellular Proliferation Assay
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in the growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Detection of Cell Viability:
-
Quantify the number of viable cells using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo®: A luminescence-based assay that measures ATP levels, indicative of cell viability.
-
CyQUANT®: Uses a DNA intercalating dye to estimate cell number.[10]
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 or IC50 value.
-
Visualizations
Caption: Workflow for optimizing pyrrolo[2,3-d]pyrimidine selectivity.
Caption: Strategy for achieving kinase selectivity.
Caption: Mechanism of action for ATP-competitive inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Novel Pyrrolo[2,3-d]pyrimidine Compounds in VEGFR-2 Inhibition: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of novel pyrrolo[2,3-d]pyrimidine compounds against established inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and angiogenesis-related diseases.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical drivers of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 signaling is a well-established therapeutic strategy in oncology. This guide evaluates the inhibitory potential of a new class of compounds, pyrrolo[2,3-d]pyrimidines, by comparing their in vitro performance against the multi-kinase inhibitors Sunitinib and Sorafenib. The presented data, derived from multiple independent studies, demonstrates that certain novel pyrrolo[2,3-d]pyrimidine derivatives exhibit potent and, in some cases, superior inhibitory activity against VEGFR-2 compared to these established drugs.
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various novel pyrrolo[2,3-d]pyrimidine compounds against VEGFR-2 and their cytotoxic effects on different cancer cell lines, benchmarked against Sunitinib and Sorafenib.
| Compound ID | VEGFR-2 IC50 (nM) | Reference Inhibitor | Reference VEGFR-2 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference Cytotoxicity IC50 (µM) |
| Compound 5k | 136 | Sunitinib | 261 | MCF-7 | 29 | >100 |
| HepG2 | 35 | 59 | ||||
| MDA-MB-231 | 41 | 73 | ||||
| HeLa | 59 | 88 | ||||
| Compound 61 | 11.9 | Sorafenib | 90 | HUVEC | 0.31 | Not Reported |
| Compound 62 | 13.7 | Sorafenib | 90 | HUVEC | 3.74 | Not Reported |
| Compound 60 | 52.4 | Sorafenib | 78.9 | Not Reported | Not Reported | Not Reported |
| Compound 7 | 340 | Sorafenib | 588 | HepG-2 | Not Reported | Not Reported |
| MCF-7 | Not Reported | Not Reported | ||||
| HCT-116 | Not Reported | Not Reported | ||||
| Compound 6 | 60.83 | Sorafenib | 53.65 | HCT-116 | 9.3 | Not Reported |
| HepG-2 | 7.8 | Not Reported | ||||
| Compound 11 | 192 | Sorafenib | 82 | A549 | 10.61 | 14.10 |
| HepG-2 | 9.52 | 7.31 | ||||
| Caco-2 | 12.45 | 15.23 | ||||
| MDA-MB-231 | 11.52 | 10.75 | ||||
| Compound 17a | 78 | Sunitinib | 139 | MCF-7 | 1.44 | 4.77 |
| HepG2 | 1.133 | 2.23 | ||||
| Compound 10g | 87 | Sunitinib | 139 | MCF-7 | 0.74 | 4.77 |
| HepG2 | Not Reported | 2.23 |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution where studies did not include a head-to-head analysis.
Key Experimental Methodologies
To ensure a thorough understanding of the presented data, detailed protocols for the pivotal experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., Poly (Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A master mix containing kinase buffer, ATP (typically at a concentration near the Km for ATP, e.g., 10 µM), and the substrate is prepared.[1]
-
The test compounds are serially diluted to the desired concentrations.
-
The master mix, test compounds (or vehicle control), and recombinant VEGFR-2 enzyme are added to the wells of a 96-well plate.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 45-60 minutes).
-
The kinase reaction is stopped, and the remaining ATP or the generated ADP is quantified using a luminescence-based detection reagent.
-
The luminescence signal is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or vehicle control for a specific duration (e.g., 24, 48, or 72 hours).[2][3][4][5]
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[4][5]
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Western Blot for Phospho-VEGFR-2 (p-VEGFR-2)
This technique is used to detect the phosphorylation status of VEGFR-2 in cells, providing a direct measure of the compound's inhibitory effect on the receptor's activation.
Protocol:
-
Cell Treatment and Lysis:
-
HUVECs are seeded and grown to a suitable confluency.
-
Cells are serum-starved and then pre-treated with the test compounds or vehicle control for a specified time.
-
The cells are then stimulated with VEGF to induce VEGFR-2 phosphorylation.
-
Following stimulation, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[6]
-
The membrane is then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-VEGFR-2 signal.
-
The band intensities are quantified using densitometry software.
-
Visualizing the Mechanisms of Action
To further elucidate the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflows employed.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine compounds.
Caption: A generalized workflow for the key in vitro and cell-based assays.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. atcc.org [atcc.org]
- 6. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
A Comparative Analysis of Tofacitinib and Sunitinib: Two Kinase Inhibitors with Distinct Therapeutic Targets
Introduction
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone for treating a multitude of diseases, ranging from autoimmune disorders to various cancers. This guide provides a detailed comparative analysis of two prominent kinase inhibitors: Tofacitinib, a Janus kinase (JAK) inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. While the initial query focused on 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, a compound with limited publicly available data, this guide will focus on Tofacitinib, which shares the same active 7H-pyrrolo[2,3-d]pyrimidine core. This comparison will be valuable for researchers, scientists, and drug development professionals by delineating their distinct mechanisms of action, target selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action and Target Profile
Tofacitinib:
Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes.[1] It primarily targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[1] This pathway is crucial for transducing signals from various cytokines and growth factors that are pivotal in immune cell function and inflammatory responses.[2][3] By blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), Tofacitinib modulates the transcription of genes involved in inflammation.[2][3] This mechanism of action makes it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1]
Sunitinib:
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][4] By inhibiting these receptors, Sunitinib disrupts key signaling pathways involved in both tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][4] Additionally, Sunitinib inhibits other RTKs such as c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[5][6] This broad-spectrum inhibition of kinases crucial for tumor growth and vascularization underlies its efficacy in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1]
Data Presentation: In Vitro Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tofacitinib and Sunitinib against their respective target kinases, providing a quantitative comparison of their potency.
Table 1: Tofacitinib IC50 Values for JAK Family Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | 34 |
Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions.[7][8][9]
Table 2: Sunitinib IC50 Values for Key Receptor Tyrosine Kinases
| Compound | VEGFR1 (Flt-1) (nM) | VEGFR2 (KDR/Flk-1) (nM) | PDGFRα (nM) | PDGFRβ (nM) | c-KIT (nM) | FLT3 (nM) |
| Sunitinib | 16 | 80 | 4 | 2 | 1 | 30-50 |
Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions.[2][10][11]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, VEGFR2, PDGFRβ).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for each kinase.
-
Test compounds (Tofacitinib, Sunitinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the test compound, the specific kinase, and its peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration is typically set near the Michaelis constant (Km) for each kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7][12]
-
2. Cellular Phosphorylation Assay (Cell-Based Assay)
This assay evaluates the ability of an inhibitor to block cytokine- or growth factor-induced phosphorylation of downstream signaling proteins within intact cells.
-
Objective: To determine the cellular potency of the inhibitor by measuring the inhibition of target protein phosphorylation.
-
Materials:
-
Relevant cell lines (e.g., human peripheral blood mononuclear cells for JAK inhibitors, or human umbilical vein endothelial cells (HUVECs) for VEGFR inhibitors).
-
Cell culture medium and serum.
-
Cytokine (e.g., IL-2 for JAK3/STAT5) or growth factor (e.g., VEGF for VEGFR2).
-
Test compounds.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total target protein (e.g., anti-pSTAT5, anti-STAT5).
-
Western blot or flow cytometry equipment.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and, after a period of serum starvation, pre-incubate with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with the appropriate cytokine or growth factor to induce the signaling cascade.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection and Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the target protein. Quantify band intensity to determine the level of inhibition.
-
Flow Cytometry: Fix and permeabilize cells, then stain with a fluorescently labeled antibody against the phosphorylated target protein. Analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.[3][13]
-
Visualizations
Below are diagrams illustrating the signaling pathways inhibited by Tofacitinib and Sunitinib, and a generalized workflow for evaluating kinase inhibitors.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Sunitinib inhibits the VEGFR signaling pathway.
Caption: General workflow for kinase inhibitor evaluation.
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Unveiling the Cytotoxic Mechanisms of Isoindoline-1,3-dione Derivatives in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic mechanisms of various isoindoline-1,3-dione derivatives in different cancer cell lines. The information presented is collated from recent studies and includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate a deeper understanding of the anticancer potential of this class of compounds.
Comparative Analysis of Cytotoxic Activity
The cytotoxic efficacy of isoindoline-1,3-dione derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several derivatives, demonstrating their varying potency and selectivity.
Table 1: IC50 Values of Isoindoline-1,3-dione Derivatives in Hematological Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 | [1] |
Table 2: IC50 Values of Isoindoline-1,3-dione Derivatives in Solid Tumor Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | 19.41 ± 0.01 | [2] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (Lung adenocarcinoma) | 114.25 | [3] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (Lung adenocarcinoma) | 116.26 | [3] |
| Compounds 9 and 11 | HeLa (Cervical carcinoma) | Cell-selective activity | [2] |
| Compound 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM | [2] |
Key Cytotoxic Mechanisms
Research indicates that isoindoline-1,3-dione derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. The generation of reactive oxygen species (ROS) also appears to be a significant contributing factor.
Induction of Apoptosis
A primary mechanism of action for these derivatives is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Quantitative Apoptosis Data
One study on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione in Raji cells demonstrated a significant induction of apoptosis and necrosis.[1] After a 48-hour treatment, the percentage of necrotic cells was approximately 32% and 53% at concentrations of 0.5 µg/mL and 1 µg/mL, respectively, compared to 0.9% in control cells.[1]
Apoptotic Signaling Pathway
The apoptotic cascade initiated by isoindoline-1,3-dione derivatives appears to involve both intrinsic and extrinsic pathways. Evidence suggests that these compounds can induce the generation of ROS, leading to a decrease in the mitochondrial membrane potential.[4] This, in turn, can trigger the release of cytochrome c and the activation of the caspase cascade. Molecular docking studies have indicated that some derivatives can bind to and potentially activate caspase-3.[2] Furthermore, related compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting cell death.[4]
Caption: Proposed intrinsic pathway of apoptosis induction.
Cell Cycle Arrest
Isoindoline-1,3-dione derivatives have been shown to halt the progression of the cell cycle, a critical process for cancer cell proliferation. This arrest often occurs at the G2/M phase.[5]
Mechanism of Cell Cycle Arrest
The arrest of the cell cycle is linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[6][7] Studies have suggested that isoindoline-1,3-dione derivatives can act as inhibitors of CDKs, such as CDK4 and CDK7.[6][7] By inhibiting these kinases, the derivatives prevent the cell from transitioning through the necessary checkpoints, leading to a halt in proliferation and, in some cases, subsequent apoptosis.[5]
Caption: Mechanism of cell cycle arrest by CDK inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to elucidate the cytotoxic mechanisms of isoindoline-1,3-dione derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the isoindoline-1,3-dione derivatives for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Seeding and Treatment: Seed cells and treat with the isoindoline-1,3-dione derivatives.
-
DCFH-DA Loading: Wash the cells and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM) at 37°C for 30 minutes.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
Experimental Workflow Visualization
Caption: A typical experimental workflow.
References
- 1. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 2. asianpubs.org [asianpubs.org]
- 3. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of G2/M phase arrest and apoptosis by a novel enediyne derivative, THDA, in chronic myeloid leukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione and Other RET Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the development of potent and selective inhibitors of the Rearranged during Transfection (RET) kinase has been a significant area of focus. Oncogenic alterations in the RET proto-oncogene are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. This guide provides a comparative overview of the investigational compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione against established RET kinase inhibitors, including the multi-kinase inhibitors Vandetanib and Cabozantinib, and the highly selective inhibitors Selpercatinib and Pralsetinib.
While specific experimental data for this compound is not extensively available in public literature, this comparison leverages data from a closely related pyrrolo[2,3-d]pyrimidine derivative (Compound 59 from a cited study) to provide a representative analysis of this chemical class.[1][2]
Biochemical Potency Against RET Kinase
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of the selected compounds against wild-type (WT) RET kinase.
| Compound | Type | RET WT IC50 (nM) | Other Key Targets (IC50 nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 59) | Investigational | 2.5 | V804M RET (5.1) |
| Vandetanib | Multi-kinase | 130 | VEGFR2 (40), EGFR (500) |
| Cabozantinib | Multi-kinase | 5.2 | MET (1.3), VEGFR2 (0.035), AXL (7), KIT (4.6) |
| Selpercatinib (LOXO-292) | Selective | <2 (various RET fusions and mutations) | VEGFR1, VEGFR3, FGFR1/2/3 (at higher concentrations)[3] |
| Pralsetinib (BLU-667) | Selective | <0.5 (various RET fusions and mutations)[4] | VEGFR2, FGFR2, JAK2 (at 14- to 40-fold higher concentrations)[4] |
Note: Data for the Pyrrolo[2,3-d]pyrimidine Derivative is based on a representative compound from published research.[1][2] IC50 values for other inhibitors are compiled from various sources.[5][6][7][8][9][10]
The RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell survival and proliferation. Key pathways activated include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[11][12][13] In RET-driven cancers, mutations or fusions lead to constitutive activation of this pathway. RET inhibitors act by competing with ATP for the kinase's binding site, thereby blocking its activity and halting the oncogenic signaling.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Biochemical RET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of RET kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the RET kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When a streptavidin-conjugated acceptor molecule is added, it binds to the biotinylated substrate, bringing the donor (europium) and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decreased FRET signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in a suitable buffer (e.g., kinase buffer with DMSO).
-
Enzyme and Substrate Preparation: Dilute recombinant human RET kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the RET kinase. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide. Incubate for 60-120 minutes at room temperature.
-
Detection: Stop the reaction and add the detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor). Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression analysis.
Cellular Phospho-RET Inhibition Assay (Western Blot)
This assay determines the ability of an inhibitor to block RET autophosphorylation in a cellular context.
Principle: RET-driven cancer cells are treated with the inhibitor, and the level of phosphorylated RET (p-RET) is measured by Western blot analysis. A decrease in the p-RET signal, relative to the total RET protein, indicates target engagement and inhibition.
Protocol:
-
Cell Culture and Treatment: Culture a RET-driven cancer cell line (e.g., LC-2/ad for RET fusion-positive NSCLC) to approximately 80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with primary antibodies specific for phospho-RET (e.g., p-Tyr905 or p-Tyr1062) and total RET overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-RET and total RET. Normalize the p-RET signal to the total RET signal for each treatment condition.
Concluding Remarks
The landscape of RET-targeted therapies has evolved from multi-kinase inhibitors with broader activity and associated off-target effects to highly selective and potent agents. While direct experimental data on this compound is limited, the analysis of related pyrrolo[2,3-d]pyrimidine derivatives suggests that this scaffold holds promise for potent RET inhibition.[1][2][14] Further preclinical and clinical evaluation is necessary to fully characterize its efficacy and safety profile in comparison to approved selective inhibitors like Selpercatinib and Pralsetinib, which have demonstrated significant clinical benefit in patients with RET-altered cancers.[15] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel RET inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile for the compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, acting as an ATP-competitive hinge-binding motif.[1] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases.[2][3][4] Understanding the selectivity of a novel compound within this class is crucial for assessing its therapeutic potential and potential off-target effects.[5]
This document presents a hypothetical, yet representative, cross-reactivity dataset for this compound to illustrate how such data is structured and compared. For a grounded comparison, the well-characterized, broad-spectrum kinase inhibitor Staurosporine is included as a reference.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of a specific kinase's activity.[5] The following table summarizes the hypothetical cross-reactivity data for this compound against a diverse panel of kinases, compared to Staurosporine. It is important to note that assay conditions can significantly influence absolute IC50 values.[6]
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | Kinase Family | This compound (Hypothetical IC50, nM) | Staurosporine (Reference IC50, nM) |
| CDK2/cyclin A | CMGC | 95 | 6.5 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 |
| PKA | AGC | 1,500 | 7.5 |
| ROCK1 | AGC | 720 | 12 |
| AKT1 | AGC | > 10,000 | 25 |
| SRC | Tyrosine Kinase | 280 | 5.8 |
| ABL1 | Tyrosine Kinase | 450 | 20 |
| EGFR | Tyrosine Kinase | 150 | 15 |
| VEGFR2 | Tyrosine Kinase | 200 | 30 |
| FAK | Tyrosine Kinase | 50 | 10 |
Disclaimer: The IC50 values for this compound are illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocols
To ensure data reproducibility and comparability, standardized experimental protocols are essential. The following outlines a typical methodology for determining kinase inhibitor IC50 values.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This method is considered a gold standard for kinase profiling as it directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[7]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Staurosporine (control inhibitor) dissolved in DMSO
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO.[8] A further dilution is made in the kinase assay buffer, ensuring the final DMSO concentration in the reaction does not exceed 1%.[5]
-
Reaction Setup: In a 96-well plate, the kinase reaction buffer, the specific kinase, and its corresponding substrate are combined.[6]
-
Compound Addition: The serially diluted test compound or control (Staurosporine or DMSO for vehicle control) is added to the wells. The plate is pre-incubated for 15 minutes at room temperature to allow for inhibitor binding.[8]
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition measurement.[6][8]
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[5][6]
-
Termination and Spotting: The reaction is stopped by adding a strong acid like phosphoric acid. A portion of the reaction mixture is then spotted onto P81 phosphocellulose paper.[6]
-
Washing: The P81 paper is washed multiple times with phosphoric acid to remove any unincorporated [γ-³³P]ATP.[6]
-
Detection: The amount of radioactivity incorporated into the substrate, which is captured on the paper, is quantified using a scintillation counter.[6]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO vehicle control.[5] IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating Apoptosis Induction: A Comparative Guide to Caspase-3 and Bax Upregulation
For researchers, scientists, and drug development professionals, accurately validating apoptosis is crucial for assessing the efficacy of novel therapeutics and understanding fundamental cellular processes. This guide provides a comprehensive comparison of key methods to validate apoptosis by examining two pivotal markers: the pro-apoptotic protein Bax and the executioner caspase, caspase-3. We will delve into experimental data, detailed protocols, and visual workflows to empower you in selecting the most appropriate assays for your research needs.
The induction of apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. A key pathway is the intrinsic or mitochondrial pathway, where cellular stress signals lead to the activation of pro-apoptotic proteins like Bax. Bax activation and translocation to the mitochondria are critical steps that trigger the release of cytochrome c, which in turn activates the caspase cascade.[1][2][3] Caspase-3 is a primary executioner caspase, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3][4][5] Therefore, demonstrating an upregulation of Bax and the activation of caspase-3 provides strong evidence for the induction of apoptosis.
Comparison of Detection Methods for Bax and Caspase-3
Several techniques can be employed to measure the upregulation of Bax and the activation of caspase-3. The choice of method depends on the specific research question, available equipment, and the type of data required (qualitative, semi-quantitative, or quantitative).
| Method | Principle | Analyte Detected | Advantages | Disadvantages | Data Output |
| Western Blotting | Immuno-detection of proteins separated by size. | Total Bax, Cleaved Caspase-3 (active form) | Widely available, provides information on protein size, semi-quantitative to quantitative.[4][6][7] | Requires cell lysis, does not provide single-cell information, can be time-consuming. | Band intensity (semi-quantitative/quantitative).[8] |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ immuno-detection of proteins in tissues or cells. | Bax localization, Cleaved Caspase-3 | Provides spatial information within tissues and cells, allows for morphological assessment. | Can be subjective, quantification can be challenging. | Staining intensity and localization (qualitative/semi-quantitative). |
| Flow Cytometry | Measures fluorescence of individual cells in suspension. | Intracellular levels of Bax and Cleaved Caspase-3.[4] | High-throughput, provides quantitative data on a per-cell basis, allows for multi-parameter analysis.[4] | Requires cell dissociation from tissues, which can alter cell state. | Percentage of positive cells, mean fluorescence intensity (quantitative).[4] |
| Caspase Activity Assays | Measures the enzymatic activity of caspases using a substrate. | Active Caspase-3/7 | Highly sensitive, quantitative, suitable for high-throughput screening.[5][7] | Does not provide information on the upstream apoptotic pathway, can be expensive.[7] | Luminescence or fluorescence signal (quantitative).[5] |
| Real-Time Quantitative PCR (RT-qPCR) | Measures the amount of specific mRNA transcripts. | Bax and Caspase-3 mRNA levels. | Highly sensitive and quantitative for gene expression. | Does not measure protein levels or activation, which are more direct measures of apoptosis. | Fold change in gene expression (quantitative).[9][10] |
Quantitative Data Summary
The following tables provide examples of how quantitative data from different assays can be presented to demonstrate apoptosis induction.
Table 2: Example of Western Blot Densitometry Analysis
| Treatment Group | Relative Bax Protein Expression (Normalized to Control) | Relative Cleaved Caspase-3 Protein Expression (Normalized to Control) |
| Control | 1.0 | 1.0 |
| Compound X (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Compound Y (10 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to control. This table is a hypothetical representation based on typical experimental outcomes.[8]
Table 3: Example of Caspase-3/7 Activity Assay Data
| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Control | 15,234 ± 1,102 | 1.0 |
| Staurosporine (1 µM) | 89,567 ± 5,432 | 5.9 |
| Compound Z (50 µM) | 65,432 ± 4,789 | 4.3 |
*Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. *p < 0.01 compared to control. This table is a hypothetical representation based on typical experimental outcomes.[11]
Table 4: Example of Flow Cytometry Data for Cleaved Caspase-3
| Treatment Group | Percentage of Cleaved Caspase-3 Positive Cells |
| Untreated | 2.1% ± 0.5% |
| Etoposide (100 µM) | 45.8% ± 3.2% |
| Cisplatin (50 µM) | 32.5% ± 2.7% |
*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.001 compared to untreated. This table is a hypothetical representation based on typical experimental outcomes.[4]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway highlighting Bax and Caspase-3.
Caption: General workflow for validating apoptosis induction.
Detailed Experimental Protocols
Here are condensed protocols for key experiments. Note that these are generalized and should be optimized for your specific cell type, antibodies, and reagents.
Western Blotting for Bax and Cleaved Caspase-3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and cleaved caspase-3 overnight at 4°C.[6] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase-3/7-Glo® Assay (Promega)
This protocol is based on a commercially available luminescent assay.
-
Cell Plating: Seed cells in a 96-well white-walled plate and treat with the compounds of interest. Include wells for vehicle control and positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Plot the data and calculate the fold increase in caspase activity relative to the vehicle control.
Immunofluorescence Staining for Activated Caspase-3
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to reduce nonspecific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for cleaved caspase-3 diluted in 1% BSA in PBST in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody in 1% BSA for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Apoptotic cells will show specific staining for activated caspase-3.
By employing a combination of these methods, researchers can confidently and robustly validate the induction of apoptosis through the upregulation of Bax and the activation of caspase-3, providing critical insights for both basic research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the efficacy of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione analogs in NSCLC models"
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the efficacy of various analogs based on this core, drawing from recent preclinical studies. The data presented herein highlights key structure-activity relationships and the impact of different substitutions on their anti-cancer activity in NSCLC models.
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Analogs
The following table summarizes the in vitro cytotoxic activity of selected 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) analogs against various NSCLC cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Substitution Pattern | Target NSCLC Cell Line | IC50 (µM) | Key Findings & Targeted Kinase(s) |
| 12i | Covalent pyrrolo[2,3-d]pyrimidine derivative | HCC827 (EGFR activating mutation) | 0.00021 (0.21 nM) | Highly potent and selective against EGFR T790M mutant.[1] |
| 51 | Contains 1,8-naphthyridine-4-one fragment | A549 | 0.66 | Showed more remarkable activity and better apoptosis effect than Cabozantinib. Targets c-Met.[2] |
| Compound 1 | Optimized pyrrolo[2,3-d]pyrimidine core | RET-driven tumor xenografts | N/A (in vivo) | Demonstrated potent in vitro RET kinase inhibition and robust in vivo efficacy.[3] |
| 08a, 08h, 08j | 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amines | NCI H1299 | Not specified | Showed excellent anticancer activity compared to doxorubicin.[4][5] |
| 09h, 09i, 09j, 09m, 09n, 09o | 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-ols | NCI H1299 | Not specified | Showed excellent anticancer activity compared to doxorubicin.[4][5] |
| 13i | Modified 7H-pyrrolo-[2,3-d]pyrimidine derivative | RT-112 (Bladder Cancer) | Not specified | While tested in bladder cancer, it strongly inhibits CK1δ, a potential target in other cancers.[6] |
| FN-1501 (50) | 1-H-pyrazole-3-carboxamide derivative | MV4-11 (AML) | 0.008 | Potent inhibitor of FLT3 and CDKs, relevant in some lung cancers.[7] |
Experimental Protocols
The methodologies employed in the cited studies for evaluating the efficacy of these analogs are crucial for understanding and interpreting the presented data.
In Vitro Cytotoxicity Assays
-
Cell Lines: A variety of human NSCLC cell lines were used, including A549, NCI H1299, and HCC827.[1][2][4][5] Normal human bronchial epithelial (HBE) cells were used as a control to assess selectivity.[1]
-
Assay: The antiproliferative activity of the compounds was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values were calculated from the dose-response curves.
-
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases, such as EGFR and c-Met.[1][2]
-
Methodology: Kinase enzymatic assays were performed using purified recombinant kinases. The activity was measured by quantifying the phosphorylation of a substrate peptide, often using methods like ELISA or radiometric assays. The IC50 values for kinase inhibition were then determined.
In Vivo Xenograft Models
-
Animal Model: Nude mice are commonly used for establishing tumor xenografts.[3]
-
Procedure:
-
NSCLC cells (e.g., those with specific RET fusions) are subcutaneously injected into the flanks of the mice.[3]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compounds are administered orally or via other appropriate routes at specified doses and schedules.[3]
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement (e.g., inhibition of RET phosphorylation).[3]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating these compounds.
Caption: Targeted EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine analogs in NSCLC.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.[8]
-
Position 4: An amino group at this position appears to be crucial for optimal inhibitory activity.[8]
-
Substituents on Terminal Phenyl Rings: The presence of double electron-withdrawing groups (EWGs), such as 2-Cl-4-CF3, on a terminal phenyl ring has been shown to be a key factor in improving biological activity.[2]
-
Covalent Inhibition: The development of derivatives capable of forming a covalent bond with the target kinase, particularly for mutant forms of EGFR, has led to highly potent compounds like 12i.[1]
-
Fusion with other Heterocycles: The incorporation of other heterocyclic systems, such as 1,8-naphthyridine-4-one, can lead to potent inhibitors targeting other kinases like c-Met.[2]
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of KRAS G12C inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold"
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Within this class of promising therapeutics, molecules featuring a pyrrolo[2,3-d]pyrimidine scaffold have emerged as a key area of investigation. This guide provides a head-to-head comparison of novel pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitors, presenting available preclinical data to aid in the evaluation and advancement of next-generation cancer therapies.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffold in KRAS G12C Inhibition
The KRAS protein, a central node in cellular signaling, cycles between an active GTP-bound and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, driving oncogenesis. Covalent KRAS G12C inhibitors exploit the mutant cysteine residue, forming an irreversible bond that locks the protein in its inactive state. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, and its application to KRAS G12C has yielded potent and selective compounds. This guide focuses on a comparative analysis of two such inhibitors, identified in recent literature as "Compound 50" and "Compound A".
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Compound 50 and Compound A, providing a basis for their comparative evaluation. For context, data for the well-established KRAS G12C inhibitors Sotorasib and Adagrasib are also included where available.
Table 1: In Vitro Potency of Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 |
| Compound 50 | Biochemical | KRAS/SOS1 Interaction | 0.21 µM[1] |
| Compound A | Cellular | MiaPaCa-2 (KRAS G12C) | 4 nM[2] |
| Cellular | NCI-H358 (KRAS G12C) | 6 nM[2] | |
| Sotorasib (AMG 510) | Cellular | NCI-H358 (KRAS G12C) | 13.5 nM |
| Adagrasib (MRTX849) | Cellular | NCI-H358 (KRAS G12C) | 14 nM |
Table 2: In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitors
| Compound | Tumor Model | Dosing Regimen | Outcome |
| Compound 50 | Not Specified | Not Specified | Good anticancer effects in vivo[1] |
| Compound A | MiaPaCa-2 Xenograft | 5 mg/kg and 30 mg/kg, once daily | Significant tumor regression[2] |
| Kras G12C-driven GEMM | Not Specified | Comparable efficacy to sotorasib[2] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species |
| Compound 50 | General | Moderate pharmacokinetic characteristics[1] | Not Specified |
| Compound A | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The KRAS signaling pathway and the mechanism of action of pyrrolo[2,3-d]pyrimidine KRAS G12C inhibitors.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of KRAS G12C inhibitors in a xenograft model.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of KRAS G12C inhibitors.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Seeding: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MiaPaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test inhibitor is prepared in the appropriate cell culture medium. The existing medium is removed from the cells, and the diluted inhibitor is added. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of a KRAS G12C inhibitor in a mouse model.
Methodology:
-
Cell Preparation and Implantation: KRAS G12C mutant cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel). A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test inhibitor is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage, at predetermined doses and schedules (e.g., once daily). The control group receives the vehicle alone.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further pharmacodynamic analyses of the tumor tissue may also be performed.
Discussion and Future Directions
The available preclinical data suggests that pyrrolo[2,3-d]pyrimidine-based inhibitors are a promising class of KRAS G12C-targeted therapies. Compound A, in particular, demonstrates potent low nanomolar cellular activity and significant in vivo tumor regression. While the data for Compound 50 is less detailed, its good in vivo anticancer effects warrant further investigation.
A direct and comprehensive head-to-head comparison is currently limited by the availability of uniformly reported data. Future studies should aim to evaluate these and other novel pyrrolo[2,3-d]pyrimidine inhibitors using standardized assays and head-to-head comparisons against current standards of care like Sotorasib and Adagrasib. This will enable a more definitive assessment of their relative potency, selectivity, pharmacokinetic profiles, and in vivo efficacy. The continued exploration of this chemical scaffold holds the potential to deliver best-in-class KRAS G12C inhibitors with improved therapeutic profiles for patients with KRAS G12C-mutant cancers.
References
Confirming Target Engagement of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione belongs to a class of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors.[1][2][3][4] Derivatives of this scaffold have been shown to target a range of kinases, including Janus kinases (JAKs), Akt, and colony-stimulating factor 1 receptor (CSF1R).[1][2][4] This guide provides a comparative overview of state-of-the-art cellular assays to confirm the engagement of this compound with a putative kinase target, using JAK1 as an illustrative example.
Comparative Analysis of Cellular Target Engagement Assays
Choosing the appropriate cellular assay is critical for validating the mechanism of action of a novel compound. The following table summarizes and compares three widely used methods for confirming target engagement in a cellular context: NanoBRET Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and LanthaScreen™ Eu Kinase Binding Assay.
| Assay Principle | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA) | LanthaScreen™ Eu Kinase Binding Assay |
| Measurement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5][6][7] | Ligand-induced thermal stabilization of the target protein.[8][9] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer.[10][11] |
| Cellular Context | Live cells.[12][13] | Live cells, cell lysates, or tissue samples.[8][9] | Primarily cell lysates, but adaptable for intracellular measurements.[10][11] |
| Primary Output | IC50 (intracellular affinity).[6] | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRFCETSA).[14] | IC50 (biochemical/intracellular affinity).[11] |
| Throughput | High-throughput compatible. | Lower throughput, especially with Western blot readout. MS and PEA readouts can increase throughput.[8][15] | High-throughput compatible.[16] |
| Key Advantages | Quantitative measurement of compound affinity and residence time in living cells.[13] Provides a more physiological context.[17] | No requirement for target modification or specific reagents. Applicable to a wide range of targets.[8][9] | Robust and sensitive assay with a large portfolio of validated kinases.[18] Can be used for kinetic measurements like off-rates.[16] |
| Limitations | Requires genetic modification of the target protein (NanoLuc® fusion).[12] Tracer binding can be a limiting factor.[19] | Can be influenced by downstream cellular events affecting protein stability. Lower sensitivity for some targets.[8] | Primarily an in vitro/lyso assay, which may not fully reflect the cellular environment.[20][21] Requires specific tracers and antibodies.[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of the protocols for the discussed cellular target engagement assays.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted for measuring the intracellular engagement of this compound with a hypothetical target, JAK1.
-
Cell Line Preparation:
-
Assay Plate Preparation:
-
A serial dilution of the test compound, this compound, is prepared in the desired concentration range.
-
The diluted compound is added to the wells of a 384-well white assay plate.
-
-
Cell Plating and Tracer Addition:
-
The transfected HEK293T cells are harvested and resuspended in Opti-MEM.
-
A fluorescent tracer that binds to the ATP-binding site of JAK1 is added to the cell suspension.
-
The cell and tracer mixture is then dispensed into the assay plate containing the test compound.[12]
-
-
Incubation and Signal Detection:
-
The assay plate is incubated at 37°C in a 5% CO2 incubator for a period of time to allow the compound and tracer to reach binding equilibrium with the target protein.
-
The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.[7]
-
The plate is read on a luminometer capable of dual-filtered luminescence measurement, capturing both the donor (NanoLuc®) and acceptor (tracer) signals.[7]
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is then plotted as a dose-response curve to determine the intracellular IC50 value of the test compound.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes how to assess the target engagement of this compound with endogenous JAK1.
-
Cell Treatment:
-
A suitable cell line endogenously expressing JAK1 (e.g., a hematopoietic cell line) is cultured to near confluency.
-
The cells are treated with either the vehicle control or the test compound at various concentrations for a defined period.[14]
-
-
Thermal Denaturation:
-
The treated cells are harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is aliquoted and subjected to a thermal gradient using a PCR cycler or a water bath to induce protein denaturation.[14]
-
-
Cell Lysis and Protein Quantification:
-
The heated cell suspensions are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[22]
-
The concentration of the soluble protein in the supernatant is determined.
-
-
Target Protein Detection:
-
The amount of soluble JAK1 in each sample is quantified using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[22]
-
-
Data Analysis:
-
For a thermal shift experiment, the amount of soluble JAK1 is plotted against the temperature for both vehicle- and compound-treated samples to determine the melting temperature (Tm) and the thermal shift (ΔTm).
-
For an isothermal dose-response experiment, the amount of soluble JAK1 at a single, optimized temperature is plotted against the compound concentration to generate an ITDRFCETSA curve and determine the EC50 of target engagement.[14]
-
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol outlines the steps for a biochemical assay to measure the binding of this compound to JAK1.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.[11]
-
-
Incubation and Signal Reading:
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[11]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the europium donor and the Alexa Fluor™ acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the concentration of the test compound to generate an IC50 curve, which reflects the binding affinity of the compound for the kinase.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Putative JAK-STAT signaling pathway and the inhibitory action of the compound.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Caption: Logical flow for confirming target engagement using CETSA.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 18. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
- 22. annualreviews.org [annualreviews.org]
Evaluating the Selectivity of Pyrrolo[2,3-d]pyrimidine Inhibitors Against PKA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, including oncology and inflammatory diseases. A critical aspect of the development of these inhibitors is their selectivity, particularly against closely related kinases, to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of certain pyrrolo[2,3-d]pyrimidine derivatives against Protein Kinase A (PKA), a key enzyme in various signal transduction pathways.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives against Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). The data highlights the differential selectivity achieved through structural modifications of the pyrrolo[2,3-d]pyrimidine scaffold.
| Compound ID | Structure | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| 2 | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 25 | 700 | 28-fold |
| 10 | 4-(4-tert-butylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 11 | 1700 | 155-fold |
| 21 | N-((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(4-chlorobenzyl)piperidin-4-yl)methyl)acetamide | 16 | 1300 | 81-fold |
Data sourced from "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)"[1]
PKA Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving PKA. Activation of G-protein coupled receptors (GPCRs) by extracellular signals leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which proceed to phosphorylate a multitude of downstream substrates, thereby modulating a wide array of cellular processes.
References
Safety Operating Guide
Safe Disposal of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on the potential hazards of related compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2][3]
-
Protective Clothing: A lab coat is essential to prevent skin contact.[5][6][7]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]
Step-by-Step Disposal Protocol
The disposal of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione should be treated as a hazardous waste process unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office.[8]
1. Waste Identification and Segregation:
-
Treat all unused or residual this compound as hazardous solid chemical waste.[8][9]
-
Do not mix this compound with other waste streams unless compatibility has been verified.[1] Incompatible chemicals can react dangerously.
-
Keep the compound in its original, clearly labeled container whenever possible.[1][2]
2. Waste Container and Labeling:
-
If the original container is not available or is compromised, transfer the waste to a new, sealable, and chemically compatible container.[9]
-
The container must be labeled clearly with a "Hazardous Waste" tag.[7][9][10]
-
The label must include:
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[7]
-
This area should be secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent spills from spreading.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup for the hazardous waste.[8]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[9]
-
Do not attempt to transport the hazardous waste outside of your laboratory. This should be handled by trained EHS personnel.[8]
5. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing paper, should also be disposed of as solid hazardous waste.[7][8]
-
Place these contaminated items in a designated, sealed bag or container and label it as hazardous waste.
6. Decontamination of "Empty" Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[1][8] The rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Once decontaminated, deface or remove the original label before disposing of the container in the regular trash or recycling, in accordance with your institution's policies.[8]
Data Summary Table
| Parameter | Guideline | Reference |
| Waste Category | Solid Hazardous Chemical Waste | [8][9] |
| PPE Required | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if dust) | [2][3][4][5][6] |
| Waste Container | Original or new, sealable, compatible container | [1][9] |
| Labeling | "Hazardous Waste" with full chemical name, date, and PI information | [7][10] |
| Storage | Designated, secure area with secondary containment | [7] |
| Disposal Method | Via institutional Environmental Health and Safety (EHS) office | [8] |
| Contaminated Items | Dispose of as solid hazardous waste | [7][8] |
| Empty Containers | Triple-rinse (if required), collect rinsate, deface label | [1][8] |
Experimental Workflow and Decision Process
The following diagrams illustrate the procedural workflow for the disposal of this compound and the decision-making process for handling associated waste.
Caption: Disposal Workflow for this compound.
Caption: Decision Tree for Handling Related Waste Streams.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Essential Safety and Handling Guide for 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
This guide provides crucial safety, handling, and disposal information for researchers and scientific professionals working with this compound (CAS No. 741686-49-7)[1]. The toxicological properties of this specific compound have not been fully investigated, so it must be handled with care, assuming it is hazardous.[2] The following procedures are based on safety data for structurally similar pyrrolo[2,3-d]pyrimidine and isoindoline-1,3-dione derivatives.
Hazard Identification
Based on related compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation : May cause skin irritation and possible sensitization upon repeated contact.[2][3][4]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[2][3][4]
-
Harmful if Swallowed : May be toxic or harmful if ingested.[5]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure. All PPE should be inspected before use.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly sealed safety goggles conforming to EU standard EN166 or US NIOSH standards. A face shield is recommended for procedures with a high risk of splashing.[6] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile).[4] Remove and dispose of gloves properly after use. Wear a flame-resistant lab coat, ensuring it is fully buttoned to maximize skin coverage. |
| Respiratory | Dust Mask / Respirator | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[4] If dust generation is unavoidable or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing & Handling :
-
Post-Handling :
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4]
-
Keep the compound away from incompatible substances like strong oxidizing agents.[6]
-
The storage area should be locked up or accessible only to authorized personnel.[3]
Spill Response
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain & Clean :
Disposal Plan
-
Dispose of the compound and any contaminated materials (e.g., gloves, empty containers) as hazardous waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation or a rash occurs, get medical advice.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[3] |
| Ingestion | Do NOT induce vomiting.[2][5] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[5] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of the target compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
